molecular formula C11H8O5 B8817625 Purpurogallin

Purpurogallin

货号: B8817625
分子量: 220.18 g/mol
InChI 键: WDGFFVCWBZVLCE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Purpurogallin is a cyclic ketone that is 5H-benzocycloheptene bearing an oxo group at position 5 and hydroxy groups at positions 2, 3, 4 and 6. It has a role as an antibacterial agent, an antioxidant, an EC 1.17.3.2 (xanthine oxidase) inhibitor and a protective agent. It is a tetrol, a cyclic ketone and a member of phenols. It derives from a hydride of a 5H-benzocycloheptene.
2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one is a natural product found in Quercus with data available.

属性

IUPAC Name

2,3,4,6-tetrahydroxybenzo[7]annulen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5/c12-6-3-1-2-5-4-7(13)10(15)11(16)8(5)9(6)14/h1-4,13,15-16H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGFFVCWBZVLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C(=C2C(=O)C(=C1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569-77-7
Record name Purpurogallin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name purpurogallin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Purpurogallin: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurogallin, a benzotropolone natural product, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interaction with key biological signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and experimental workflows and signaling cascades are visualized through detailed diagrams to facilitate a comprehensive understanding of this promising bioactive compound.

Natural Sources of this compound

This compound is found in nature, primarily in a glycosidic form known as dryophantin.[1] The principal sources of this compound are nutgalls and the bark of various oak species (Quercus spp.).[1] Oak galls, which are abnormal growths on oak trees caused by insects, are particularly rich sources. While a comprehensive quantitative analysis of this compound across all Quercus species is not extensively documented, studies on Quercus infectoria galls have shown significant levels of its precursors, gallic acid and tannic acid. One analysis of a hydroalcoholic extract of Quercus infectoria galls from Kermanshah identified the total phenolic content to be 16.21 mg/g of dried galls.[2] Another study on a specific gallnut extract quantified gallic acid and tannic acid, which are structurally related to this compound's precursor, pyrogallol.[3] The aglycone form, this compound, is typically obtained through the hydrolysis of the dryophantin glycoside present in the plant material.[1]

Isolation and Purification Methodologies

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction of the glycoside precursor, hydrolysis to yield the aglycone, and subsequent purification. While this compound can also be synthesized, this guide focuses on its isolation from natural sources and provides protocols for its synthesis from its immediate precursor, pyrogallol, which is often used as a standard for comparison.

Extraction of Precursors from Oak Galls

A common method for extracting the precursors of this compound from oak galls involves solvent extraction.

Experimental Protocol: Soxhlet Extraction of Oak Gall Precursors [4]

  • Preparation of Plant Material: Dry fresh oak galls at room temperature and then pulverize them into a fine powder using a mortar and pestle.

  • Soxhlet Extraction:

    • Place approximately 20 grams of the powdered oak gall into a thimble.

    • Add 350 mL of 95% methanol to a 500 mL round-bottom flask connected to a Soxhlet apparatus.

    • Heat the methanol to a gentle boil (approximately 60 °C) and continue the extraction for approximately 2 hours and 20 minutes.

  • Solvent Evaporation: After extraction, concentrate the methanolic extract using a rotary evaporator at 45-48 °C to obtain the crude extract containing the this compound precursor, dryophantin.

Hydrolysis of Dryophantin

To obtain this compound, the extracted glycoside (dryophantin) must be hydrolyzed to cleave the sugar moiety. This is typically achieved through acid hydrolysis.

Experimental Protocol: Acid Hydrolysis of Dryophantin

This protocol is a generalized procedure based on standard methods for the hydrolysis of plant glycosides, as a specific detailed protocol for dryophantin was not available in the searched literature.

  • Acidification: Dissolve the crude extract obtained from the Soxhlet extraction in a solution of 2M hydrochloric acid.

  • Heating: Heat the acidic solution under reflux for a period of 2-4 hours to ensure complete hydrolysis.

  • Neutralization and Extraction:

    • After cooling, neutralize the solution with a suitable base, such as sodium bicarbonate, until the pH is neutral.

    • Extract the aqueous solution multiple times with an organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude this compound.

Purification of this compound

The crude this compound obtained after hydrolysis requires further purification to achieve a high degree of purity. This is typically accomplished through a combination of chromatographic techniques and recrystallization.

Experimental Protocol: Purification by Column Chromatography and Recrystallization [4]

  • Column Chromatography:

    • Stationary Phase: Pack a chromatography column with silica gel (e.g., 0.03-0.2mm particle size).

    • Mobile Phase: Prepare a solvent system of methanol, acetonitrile, and water in a ratio of 10:10:80 (v/v/v).

    • Elution: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column. Elute the column with the mobile phase, collecting fractions.

  • Thin Layer Chromatography (TLC) Analysis:

    • Monitor the collected fractions using TLC plates coated with silica gel.

    • Use a suitable developing solvent to separate the components.

    • Visualize the spots under UV light (254 nm and 366 nm) to identify the fractions containing this compound.

  • Recrystallization:

    • Combine the this compound-rich fractions and evaporate the solvent.

    • Dissolve the resulting solid in a minimal amount of hot acetic acid.

    • Allow the solution to cool slowly to room temperature, which will induce the formation of deep red needles of pure this compound.

    • Filter the crystals, wash with a small amount of cold distilled water, and dry under vacuum.

Synthesis and Purification from Pyrogallol (for reference)

This compound can also be synthesized from its immediate precursor, pyrogallol, through oxidation. This method is often used to produce a standard for analytical purposes.

Experimental Protocol: Synthesis and Purification of this compound from Pyrogallol [5]

  • Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 1 g of pyrogallol in 20 mL of distilled water.

  • Enzymatic Oxidation:

    • Prepare a 0.147 M solution of hydrogen peroxide.

    • Prepare a vegetable extract containing peroxidases (e.g., from bitter turnip at a concentration of 0.4 g/mL).

    • Add 20 mL of the hydrogen peroxide solution and 20 mL of the vegetable extract to the pyrogallol solution in 5 mL portions every 30 minutes with continuous stirring at room temperature.

  • Isolation:

    • Stir the reaction mixture for 12 to 16 hours at room temperature.

    • Filter the resulting precipitate and wash it with cold distilled water (5-10 °C).

  • Further Extraction and Purification:

    • Additional this compound can be recovered from the filtrate by extraction with ethyl acetate.

    • The crude product can be further purified by recrystallization from acetic acid as described in section 2.3.

Quantitative Data

The yield of this compound can vary significantly depending on the source and the isolation or synthesis method employed. The following tables summarize available quantitative data.

Table 1: Yield of this compound from Enzymatic Synthesis using Bitter Turnip Extract [5]

Turnip Extract Concentration (g/mL)Yield (%)
0.211
0.315
0.425
0.525
0.611

Table 2: Optimization of Reagent Addition for Enzymatic Synthesis [5]

Method of AdditionYield (%)
Every 2 hours for 6 hours25
Every hour for 6 hours36
Every 30 minutes for 6 hours25

Table 3: Effect of pH on Enzymatic Synthesis Yield [5]

pHYield (%)
420
550
678
762
840

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory effects being of particular interest. It has been shown to potently and specifically inhibit the Toll-like receptor 1/Toll-like receptor 2 (TLR1/TLR2) signaling pathway.[1] This pathway is a key component of the innate immune system and is involved in recognizing pathogen-associated molecular patterns, leading to the activation of downstream inflammatory responses.

The TLR1/TLR2 heterodimer, upon activation by a ligand, recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF6 (TNF Receptor-Associated Factor 6), which ultimately leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. By inhibiting this pathway, this compound can effectively modulate the inflammatory response.

TLR1_TLR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR1 TLR1 TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 Recruits Ligand Ligand Ligand->TLR1 Binds Ligand->TLR2 Binds IRAK IRAK MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocates DNA DNA NFkappaB_nucleus->DNA Binds Inflammatory_Genes Inflammatory Genes DNA->Inflammatory_Genes Transcription This compound This compound This compound->TLR1 Inhibits This compound->TLR2 Inhibits Purpurogallin_Isolation_Workflow start Start: Dried & Powdered Oak Galls soxhlet Soxhlet Extraction (95% Methanol) start->soxhlet evaporation1 Rotary Evaporation soxhlet->evaporation1 crude_extract Crude Extract (containing Dryophantin) evaporation1->crude_extract hydrolysis Acid Hydrolysis (2M HCl, Reflux) crude_extract->hydrolysis neutralization Neutralization & Liquid-Liquid Extraction (Ethyl Acetate) hydrolysis->neutralization evaporation2 Rotary Evaporation neutralization->evaporation2 crude_this compound Crude this compound evaporation2->crude_this compound column_chromatography Column Chromatography (Silica Gel, MeOH:ACN:H2O) crude_this compound->column_chromatography tlc TLC Analysis of Fractions column_chromatography->tlc fraction_pooling Pooling of this compound Fractions tlc->fraction_pooling evaporation3 Rotary Evaporation fraction_pooling->evaporation3 recrystallization Recrystallization (Hot Acetic Acid) evaporation3->recrystallization filtration Filtration & Washing recrystallization->filtration pure_this compound Pure this compound Crystals filtration->pure_this compound

References

Purpurogallin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurogallin, a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further delves into its significant biological functions, including its antioxidant, anti-inflammatory, and enzyme-inhibitory activities. Detailed experimental protocols for the synthesis of this compound and the assessment of its key biological effects are provided. Furthermore, this guide illustrates the signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound, a benzotropolone, is characterized by a seven-membered tropolone ring fused to a benzene ring, adorned with multiple hydroxyl groups. This unique structure is the basis for its distinctive chemical properties and biological functions.

Systematic IUPAC Name: 2,3,4,6-Tetrahydroxy-5H-benzocyclohepten-5-one[1][2][3]

Alternative Names: Purpurogalline, 1,7,8,9-Tetrahydroxy-2H-benzo[4]annulen-2-one

Chemical Formula: C₁₁H₈O₅[1][5]

Molecular Representations:

  • SMILES: O=C1C(O)=CC=CC=2C=C(O)C(O)=C(O)C12[6]

  • InChI: InChI=1S/C11H8O5/c12-6-3-1-2-5-4-7(13)10(15)11(16)8(5)9(6)14/h1-4,13,15-16H,(H,12,14)[1][2]

  • InChIKey: WDGFFVCWBZVLCE-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and formulation development.

PropertyValueReferences
Molecular Weight 220.18 g/mol [5][7]
Appearance Red to brown crystalline solid[5]
Melting Point 274-275 °C (decomposes)[3][8]
Solubility Soluble in polar organic solvents like DMSO and DMF. Sparingly soluble in water, ethanol, and methanol.[1][2][8]
UV Absorption Maxima (in Ethanol) 243, 280, 304 nm[2]
CAS Number 569-77-7[1][2]

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for therapeutic applications.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals. This activity is attributed to its polyphenolic structure, which allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS).

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells.[1] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1] Furthermore, this compound attenuates the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[1]

The underlying mechanism of its anti-inflammatory action involves the suppression of key signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1]

purpurogallin_anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway This compound This compound This compound->IKK This compound->MAPK_pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB activates IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFkB_nucleus->Pro_inflammatory_genes induces transcription AP1 AP-1 MAPK_pathway->AP1 activates AP1_nucleus AP-1 (nucleus) AP1->AP1_nucleus translocates AP1_nucleus->Pro_inflammatory_genes induces transcription

This compound's inhibition of NF-κB and MAPK signaling pathways.
Enzyme Inhibitory Activity

This compound is a known inhibitor of several enzymes, including:

  • Xanthine Oxidase: It potently inhibits xanthine oxidase, an enzyme involved in the production of uric acid. The IC₅₀ value for this compound's inhibition of xanthine oxidase is approximately 0.2 µM.[9]

  • Toll-like Receptor 1/2 (TLR1/TLR2) Signaling: this compound has been identified as a potent and specific inhibitor of the TLR1/TLR2 activation pathway.[10]

tlr_inhibition_pathway Ligand Bacterial Lipoproteins TLR1_TLR2 TLR1/TLR2 Heterodimer Ligand->TLR1_TLR2 MyD88 MyD88 TLR1_TLR2->MyD88 recruits This compound This compound This compound->TLR1_TLR2 IRAKs IRAKs MyD88->IRAKs recruits TRAF6 TRAF6 IRAKs->TRAF6 activates Downstream_Signaling Downstream Signaling (NF-κB, MAPK) TRAF6->Downstream_Signaling Inflammatory_Response Inflammatory Response Downstream_Signaling->Inflammatory_Response

Inhibition of the TLR1/TLR2 signaling pathway by this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the oxidation of pyrogallol.[2][10]

Materials:

  • Pyrogallol

  • Sodium iodate (NaIO₃) or other oxidizing agents like laccase or peroxidase[10]

  • Distilled water

  • Ethanol

  • Reaction vessel

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve pyrogallol in distilled water in a reaction vessel.

  • While stirring, slowly add an aqueous solution of sodium iodate to the pyrogallol solution.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a reddish-brown precipitate.

  • After the reaction is complete (typically several hours), collect the precipitate by filtration.

  • Wash the precipitate with cold distilled water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts.

  • Dry the resulting crude this compound.

  • For higher purity, the crude product can be recrystallized from a suitable solvent such as glacial acetic acid.[3]

purpurogallin_synthesis_workflow Pyrogallol Pyrogallol Solution Reaction Oxidation Reaction Pyrogallol->Reaction Oxidant Oxidizing Agent (e.g., NaIO₃) Oxidant->Reaction Filtration Filtration Reaction->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying This compound This compound Drying->this compound

Workflow for the synthesis of this compound.
DPPH Radical Scavenging Assay

This protocol outlines the procedure to determine the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[3][11][12]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer

  • 96-well plate or cuvettes

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep the solution in the dark.

  • Prepare a series of dilutions of this compound in methanol.

  • Prepare a series of dilutions of the positive control.

  • In a 96-well plate, add a specific volume of each this compound dilution to different wells.

  • Add the same volume of the positive control dilutions and methanol (as a blank) to separate wells.

  • To each well, add a specific volume of the DPPH working solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[3]

  • Measure the absorbance of each well at 517 nm using a spectrophotometer.[11]

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of this compound.[3]

Xanthine Oxidase Inhibition Assay

This protocol describes how to measure the inhibitory effect of this compound on xanthine oxidase activity.[9][13]

Materials:

  • This compound

  • Xanthine oxidase (XO)

  • Xanthine

  • Phosphate buffer (e.g., pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a working solution of xanthine oxidase in phosphate buffer.

  • Prepare a solution of xanthine in the buffer.

  • In a cuvette or 96-well plate, add the phosphate buffer, xanthine solution, and different concentrations of this compound.

  • Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a few minutes.

  • Initiate the enzymatic reaction by adding the xanthine oxidase solution.

  • Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

  • Calculate the rate of the reaction for each concentration of this compound.

  • Determine the percentage of inhibition of xanthine oxidase activity for each this compound concentration compared to a control without the inhibitor.

  • Calculate the IC₅₀ value of this compound for xanthine oxidase inhibition.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a compelling profile of biological activities. Its potent antioxidant, anti-inflammatory, and enzyme-inhibitory properties make it a promising candidate for further investigation in the development of novel therapeutic agents. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to exploring the full potential of this compound in medicine and science.

References

The Biosynthesis of Purpurogallin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurogallin, a benzotropolone natural product, is a molecule of significant interest due to its wide-ranging biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Found in various plant tissues, notably in oak galls, its biosynthesis is a subject of ongoing research. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants, intended for researchers, scientists, and professionals in drug development. The guide details the enzymatic steps from the central shikimate pathway to the final oxidative coupling, presents available quantitative data, and provides detailed experimental protocols for the key enzymes and metabolites involved.

The Biosynthetic Pathway of this compound: An Overview

The biosynthesis of this compound in plants is a multi-step process that originates from primary metabolism. The pathway can be delineated into three main stages:

  • Synthesis of Gallic Acid: The journey begins with the shikimate pathway, a central route in plants for the production of aromatic amino acids and other phenolic compounds. The key intermediate, 3-dehydroshikimate, is converted to gallic acid.

  • Formation of Pyrogallol: Gallic acid then undergoes enzymatic decarboxylation to yield pyrogallol, the direct precursor to this compound.

  • Oxidative Coupling to this compound: Finally, two molecules of pyrogallol are oxidatively coupled to form the characteristic benzotropolone structure of this compound. This final step is catalyzed by oxidative enzymes such as peroxidases and laccases.

The following diagram provides a visual representation of the complete biosynthetic pathway.

Purpurogallin_Biosynthesis_Pathway Shikimate_Pathway Shikimate Pathway DHS 3-Dehydroshikimate Shikimate_Pathway->DHS Gallic_Acid Gallic Acid DHS->Gallic_Acid Shikimate Dehydrogenase (SDH) Pyrogallol Pyrogallol Gallic_Acid->Pyrogallol Gallate Decarboxylase This compound This compound Pyrogallol->this compound Peroxidase / Laccase (Oxidative Coupling)

Figure 1: The biosynthetic pathway of this compound in plants.

Detailed Enzymatic Steps and Experimental Protocols

Step 1: Synthesis of Gallic Acid via Shikimate Dehydrogenase (SDH)

The conversion of 3-dehydroshikimate (3-DHS), an intermediate of the shikimate pathway, to gallic acid is catalyzed by shikimate dehydrogenase (SDH; EC 1.1.1.25)[1][2]. While the primary role of SDH in the shikimate pathway is the NADPH-dependent reduction of 3-DHS to shikimate, certain isoforms of this enzyme can also catalyze the NADP+-dependent oxidation of 3-DHS to gallic acid[1][3][4].

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)Catalytic Efficiency (kcat/Km) (µM-1s-1)Reference
Vitis vinifera (VvSDH3)3-DHS (for SA production)120 ± 20---[1][3]
Vitis vinifera (VvSDH4)3-DHS (for SA production)150 ± 10---[1][3]
Camellia sinensis (CsDQD/SDHa)3-DHS102.3 ± 15.223.3 ± 0.918.20.178[4]
Camellia sinensis (CsDQD/SDHc)3-DHS155.6 ± 18.219.8 ± 0.715.50.100[4]
Camellia sinensis (CsDQD/SDHd)3-DHS127.1 ± 13.915.6 ± 0.512.20.096[4]
Pisum sativumShikimate----[5]

Note: Data for the direct conversion of 3-DHS to gallic acid is limited. The presented data for Vitis vinifera SDHs pertains to the canonical reaction producing shikimate. The Camellia sinensis data is for 3-DHS reduction.

This protocol is adapted from studies on grapevine and tea SDHs[1][4].

  • Plant Material and Protein Extraction:

    • Homogenize fresh plant tissue (e.g., young leaves, immature berries) in liquid nitrogen.

    • Resuspend the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT, 1 mM EDTA, 1 mM PMSF, and 2% w/v polyvinylpolypyrrolidone).

    • Centrifuge at 15,000 x g for 20 min at 4°C.

    • Collect the supernatant for further purification (e.g., ammonium sulfate precipitation followed by chromatography) or for crude extract assays.

    • Determine the total protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay for Gallic Acid Production:

    • Prepare a reaction mixture containing:

      • 100 mM BTP-HCl buffer (pH 8.5)

      • 1.5 mM 3-dehydroshikimate (substrate)

      • 1.5 mM NADP+ (cofactor)

      • Plant protein extract (e.g., 10-50 µg of total protein)

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an equal volume of methanol or by acidification.

    • Centrifuge to pellet any precipitate.

    • Analyze the supernatant for gallic acid formation using HPLC (see section 3).

  • Enzyme Assay for Shikimate Production (Canonical Reaction):

    • Prepare a reaction mixture containing:

      • 100 mM BTP-HCl buffer (pH 8.5)

      • 1.5 mM 3-dehydroshikimate

      • 0.2 mM NADPH

      • Plant protein extract

    • Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

Step 2: Decarboxylation of Gallic Acid to Pyrogallol

The conversion of gallic acid to pyrogallol is catalyzed by gallate decarboxylase (EC 4.1.1.59)[6][7]. While this enzyme has been characterized in microorganisms, its detailed characterization from plant sources is less documented[8].

Data on the kinetic parameters of plant-derived gallate decarboxylase is currently scarce in the literature.

This protocol is a general method that can be adapted for plant extracts, based on assays for microbial enzymes[8][9].

  • Protein Extraction:

    • Follow the same procedure as for shikimate dehydrogenase, ensuring the extraction buffer is optimized for decarboxylases (e.g., phosphate buffer at a slightly acidic to neutral pH).

  • Enzyme Assay:

    • Prepare a reaction mixture in a sealed vial containing:

      • 50 mM phosphate buffer (pH 6.5)

      • 3 mM gallic acid

      • Plant protein extract

    • Incubate the mixture at 37°C for 1-2 hours.

    • Stop the reaction by adding an equal volume of a solvent like ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the ethyl acetate phase and analyze for the presence of pyrogallol using HPLC (see section 3).

Step 3: Oxidative Coupling of Pyrogallol to this compound

The final step in the biosynthesis is the oxidative dimerization of two pyrogallol molecules to form this compound. This reaction is catalyzed by peroxidases (EC 1.11.1.7) in the presence of hydrogen peroxide, or by laccases (EC 1.10.3.2) using molecular oxygen as the oxidant.

EnzymeSourceSubstrateKm (mM)Vmax (µmol/min/mg)kcat (min-1)Reference
Horseradish Peroxidase (HRP)Armoracia rusticanaPyrogallol0.81--[10]
LaccaseTrametes polyzona WRF03Pyrogallol---[11][12]

Note: Comprehensive kinetic data for specific plant peroxidases and laccases involved in this compound synthesis is an area for further research.

This protocol is based on the well-established horseradish peroxidase assay[13].

  • Protein Extraction:

    • Extract proteins from the plant source as described in section 2.1.1.

  • Enzyme Assay:

    • Prepare a reaction mixture in a cuvette containing:

      • 100 mM potassium phosphate buffer (pH 6.0)

      • 0.5% (w/v) pyrogallol solution

      • Plant protein extract

    • Initiate the reaction by adding 0.03% (v/v) hydrogen peroxide.

    • Immediately monitor the increase in absorbance at 420 nm, which corresponds to the formation of this compound.

    • Calculate the enzyme activity based on the initial rate of absorbance change. One unit of peroxidase is often defined as the amount of enzyme that forms 1.0 mg of this compound from pyrogallol in 20 seconds at pH 6.0 at 20°C.

Quantitative Analysis of Pathway Intermediates by HPLC

A robust method for the simultaneous quantification of gallic acid and pyrogallol is essential for studying the this compound biosynthesis pathway. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique[14][15][16][17][18].

Experimental Protocol: HPLC Analysis
  • Sample Preparation:

    • Grind freeze-dried plant material (e.g., oak galls) to a fine powder.

    • Extract the powder with a suitable solvent, such as 80% methanol, using sonication or shaking.

    • Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution is often necessary for good separation. For example:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with a low percentage of B, and gradually increase to elute the compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 270-280 nm.

    • Quantification: Use external standards of gallic acid and pyrogallol to create calibration curves for quantification.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and assay of enzymes involved in this compound biosynthesis.

Experimental_Workflow Plant_Material Plant Material (e.g., Oak Galls) Homogenization Homogenization (Liquid Nitrogen) Plant_Material->Homogenization Extraction Protein Extraction (Buffer) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Crude_Extract Crude Protein Extract Centrifugation->Crude_Extract Purification Protein Purification (Optional) Crude_Extract->Purification Assay Enzyme Activity Assay (Spectrophotometry/HPLC) Crude_Extract->Assay Purified_Enzyme Purified Enzyme Purification->Purified_Enzyme Purified_Enzyme->Assay Data_Analysis Data Analysis (Kinetics, Quantification) Assay->Data_Analysis

Figure 2: A generalized experimental workflow for enzyme studies.

In Vivo Evidence and Physiological Role

This compound is notably found in oak galls, which are abnormal plant growths induced by insects[3]. This localization suggests a role in plant defense. The precursors, gallic acid and pyrogallol, are also known to accumulate in Quercus species[14][15]. The overexpression of a grapevine shikimate dehydrogenase (VvSDH3) in hairy roots led to an increased accumulation of gallic acid and its derivatives, providing in vivo evidence for the first step of the pathway[1][3].

The physiological function of this compound in plants is likely associated with its antioxidant and antimicrobial properties[19][20]. As a potent antioxidant, it may protect plant tissues from oxidative stress during pathogen attack or herbivory[21]. Its presence in galls could be a direct defense mechanism against the inducing insect or secondary microbial infections.

Conclusion and Future Directions

The biosynthetic pathway of this compound in plants is beginning to be understood, with the main enzymatic steps identified. However, this technical guide also highlights areas where further research is needed. A more detailed characterization of plant-derived gallate decarboxylases is crucial. Furthermore, comprehensive kinetic data for all the enzymes in this compound-accumulating species would provide a more complete picture of the pathway's regulation. Elucidating the precise in vivo triggers for this compound biosynthesis and its specific roles in plant defense will be important future research avenues. A deeper understanding of this pathway could enable the biotechnological production of this valuable bioactive compound.

References

The Historical Odyssey of Purpurogallin: From Discovery to a Modern Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurogallin (2,3,4,6-tetrahydroxy-5H-benzo[1]annulen-5-one), a natural benzotropolone, has journeyed from an early 20th-century chemical curiosity to a compound of significant interest in contemporary pharmacology. First isolated and characterized by Arthur George Perkin in 1903, its unique seven-membered ring structure was pivotal in advancing the understanding of aromaticity.[2][3] Initially noted for its dyeing properties, this compound is now recognized for its potent antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of the historical discovery, evolving synthesis, and established biological significance of this compound, with a focus on its mechanism of action through the modulation of key cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for ongoing research and drug development endeavors.

Historical Discovery and Structural Elucidation

The story of this compound is intrinsically linked to the pioneering work of English chemist Arthur George Perkin, son of Sir William Henry Perkin, the discoverer of mauveine.[4] In the early 1900s, Perkin was extensively investigating natural coloring matters.[5] His research, published in the Journal of the Chemical Society, Transactions in 1903, detailed the preparation of this compound through the oxidation of pyrogallol.[2][3] This initial work laid the foundation for understanding its chemical properties, including the formation of its trimethyl ether and triacetate derivatives.[4]

This compound is naturally found in nutgalls and oak bark, where it exists as a glycoside called dryophantin.[4] The aglycone, this compound, is an orange-red crystalline solid with the chemical formula C₁₁H₈O₅.[4]

The structural elucidation of this compound was a significant undertaking that evolved with advancements in analytical chemistry. Early studies by Perkin and others relied on classical chemical degradation and derivatization techniques. The presence of a tropolone ring, a seven-membered aromatic system, was a key discovery that challenged and expanded the contemporary understanding of aromaticity.[6] Modern structural characterization is now routinely performed using a suite of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (HSQC, HMBC) NMR are used to definitively map the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides accurate molecular weight and fragmentation patterns, confirming the elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies characteristic functional groups, such as hydroxyl and carbonyl moieties.

  • X-ray Crystallography: Offers unambiguous determination of the three-dimensional molecular structure in the solid state.

Synthesis of this compound

The synthesis of this compound has been a subject of study for over a century, with methods evolving from classical oxidative couplings to more efficient and environmentally friendly "green" approaches.

Historical Synthesis

The original method for preparing this compound, as described by Perkin, involved the oxidation of pyrogallol.[2] Subsequent early 20th-century methods utilized various oxidizing agents, such as potassium iodate and potassium ferricyanide, to effect this transformation.[7] These stoichiometric oxidation methods, while historically important, are often associated with the use of harsh reagents and can result in tedious purification processes.[7]

Modern Synthetic Approaches

Contemporary syntheses of this compound focus on improved yields, milder reaction conditions, and greener methodologies.

  • Oxidation with Sodium Periodate: A common laboratory preparation involves the oxidation of pyrogallol with sodium periodate.[4] This method is relatively straightforward and provides good yields of this compound.

  • Enzymatic Synthesis: Biocatalytic methods employing oxidases such as laccase and peroxidases (e.g., from horseradish) offer a green alternative for the synthesis of this compound from pyrogallol, using oxygen from the air or hydrogen peroxide as the oxidant.[7]

  • Copper-Catalyzed Aerobic Oxidation: Copper complexes can catalyze the aerobic oxidation of pyrogallol to this compound, providing an efficient and environmentally friendly synthetic route.[7]

Biological Significance and Therapeutic Potential

This compound exhibits a broad spectrum of biological activities, making it a compelling candidate for drug development. Its therapeutic potential stems primarily from its antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative stress.[8] This activity is attributed to its phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS). Its efficacy as an antioxidant has been demonstrated in various in vitro assays.

Antioxidant Assay Compound IC50 / Activity Value Reference
DPPH Radical ScavengingThis compoundPotent Activity (Specific IC50 values vary by study)[9]
Peroxyl Radical ScavengingThis compoundHigh Activity (ORAC value of 6.01 ± 0.42)[8]
Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[10] It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells.[10] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10] Furthermore, this compound attenuates the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[10]

The anti-inflammatory mechanism of this compound is primarily mediated through the inhibition of the NF-κB, MAPK, and PI3K/Akt signaling pathways.[10]

Anticancer Activity

This compound and its derivatives have shown promise as anticancer agents. For instance, this compound carboxylic acid, a derivative, has been shown to have a high binding affinity for ABCG2, a protein associated with multidrug resistance in cancer cells, and exhibits synergistic effects with the chemotherapeutic agent 5-fluorouracil in liver cancer cells.[2]

Cell Line Compound IC50 Value Reference
THLE-2 (Normal Hepatocyte)This compound Carboxylic Acid80.81 µM[2]

Modulation of Cellular Signaling Pathways

The therapeutic effects of this compound are underpinned by its ability to interact with and modulate critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In inflammatory conditions, the p65 subunit of NF-κB translocates to the nucleus to activate the transcription of pro-inflammatory genes. This compound has been shown to suppress the translocation of the p65 subunit into the nucleus, thereby inhibiting NF-κB activation.[10]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) IkB:e->NFkB:w NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation This compound This compound This compound->NFkB_active Inhibits Translocation

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound has been observed to suppress the MAPK signaling pathway, contributing to its anti-inflammatory and neuroprotective effects.[10]

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors CellularResponse Inflammatory Response TranscriptionFactors->CellularResponse This compound This compound This compound->MAPK Inhibits

Caption: this compound's inhibition of the MAPK signaling cascade.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. This compound has been shown to suppress the PI3K/Akt pathway, which contributes to its anti-inflammatory properties.[10]

PI3K_Akt_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival This compound This compound This compound->PI3K Inhibits Drug_Discovery_Workflow Source Natural Source (e.g., Nutgalls) Extraction Extraction & Isolation Source->Extraction Purification Purification & Characterization Extraction->Purification Bioassays In Vitro Biological Assays (Antioxidant, Anticancer, etc.) Purification->Bioassays Synthesis Chemical Synthesis Synthesis->Bioassays Mechanism Mechanism of Action Studies (Signaling Pathways) Bioassays->Mechanism AnimalModels In Vivo Animal Models Mechanism->AnimalModels Preclinical Preclinical Development AnimalModels->Preclinical ClinicalTrials Clinical Trials Preclinical->ClinicalTrials

References

Purpurogallin's Antioxidant Activity: A Technical Guide to its Core Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurogallin, a benzotropolone-derived phenolic compound found in various plant sources, has garnered significant attention for its potent antioxidant properties. This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's antioxidant activity. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key pathways to offer a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development. While this compound demonstrates robust free radical scavenging and enzyme inhibitory activities, further research is warranted to fully elucidate its interaction with cellular antioxidant response pathways.

Introduction

This compound (2,3,4,6-tetrahydroxy-5H-benzo[1]annulen-5-one) is a natural phenol with a unique seven-membered tropolone ring fused to a benzene ring. It is known for its antibacterial, anticancer, and anti-inflammatory effects, with its antioxidant capacity being a cornerstone of its therapeutic potential. The multifaceted antioxidant mechanism of this compound involves direct scavenging of reactive oxygen species (ROS) and modulation of enzymatic pathways responsible for ROS generation.

Quantitative Antioxidant Activity of this compound

AssayAnalyteResultReference CompoundSource
Oxygen Radical Absorbance Capacity (ORAC)Peroxyl RadicalsRelative ORAC value: 6.01 ± 0.42Trolox[2]
Xanthine Oxidase InhibitionXanthine OxidaseIC50: 0.2 µmol L⁻¹Allopurinol[3]
Hydroxyl Radical ScavengingHydroxyl RadicalsConcentration-dependent decrease in adduct products-[4]

Note: The absence of standardized IC50 values for this compound in common assays like DPPH and ABTS highlights a gap in the current literature and an opportunity for further quantitative research.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through several key mechanisms:

Direct Free Radical Scavenging

This compound is an efficient scavenger of various free radicals, a property attributed to its hydroxyl groups which can donate hydrogen atoms to neutralize radicals.

  • Peroxyl Radicals: It exhibits high peroxyl radical scavenging activity, which is crucial in preventing lipid peroxidation in biological membranes[2].

  • Hydroxyl Radicals: Studies have shown that this compound effectively scavenges hydroxyl radicals, one of the most reactive and damaging ROS[4].

The proposed mechanism for free radical scavenging by this compound involves the donation of a hydrogen atom from one of its hydroxyl groups, leading to the formation of a stable this compound radical that can be further stabilized through resonance.

Figure 1: this compound's free radical scavenging mechanism.
Inhibition of ROS-Generating Enzymes

A significant aspect of this compound's antioxidant activity is its ability to inhibit enzymes that are major sources of cellular ROS.

  • Xanthine Oxidase (XO): this compound is a potent inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid, generating superoxide radicals in the process. Its inhibitory activity surpasses that of allopurinol, a clinically used XO inhibitor[3].

Xanthine_Oxidase_Inhibition cluster_normal Normal Xanthine Oxidase Activity cluster_inhibition Inhibition by this compound Xanthine Xanthine UricAcid Uric Acid Xanthine->UricAcid XO Superoxide Superoxide Radical (O2•−) XO Xanthine Oxidase XO->Superoxide produces This compound This compound InhibitedXO Inhibited Xanthine Oxidase This compound->InhibitedXO inhibits XO_inhibit Xanthine Oxidase

Figure 2: Inhibition of Xanthine Oxidase by this compound.
Potential Modulation of the Nrf2-ARE Signaling Pathway

While direct evidence specifically linking this compound to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is currently limited, it is a plausible mechanism given its polyphenolic structure. This pathway is a master regulator of the cellular antioxidant response.

General Mechanism:

  • Keap1-Nrf2 Complex: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

  • Activation by Inducers: Electrophiles and ROS, or polyphenolic compounds, can modify cysteine residues on Keap1.

  • Nrf2 Release and Translocation: This modification leads to a conformational change in Keap1, causing the release of Nrf2.

  • ARE Binding and Gene Transcription: Nrf2 translocates to the nucleus, binds to the ARE in the promoter region of target genes, and initiates the transcription of a battery of antioxidant and cytoprotective enzymes.

Key Nrf2 Target Genes:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), free iron, and carbon monoxide.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones.

  • Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Potential Inducer) Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 interacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to TargetGenes Transcription of Antioxidant Genes (e.g., HO-1, NQO1, GCL) ARE->TargetGenes activates

Figure 3: Proposed activation of the Nrf2-ARE pathway by this compound.

Experimental Protocols

Detailed methodologies for key assays used to evaluate the antioxidant activity of this compound are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation:

    • Dissolve this compound in the same solvent to prepare a series of concentrations.

    • A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Assay Procedure:

    • In a microplate well or a cuvette, add a specific volume of the this compound solution (or control).

    • Add an equal volume of the DPPH working solution to initiate the reaction.

    • Include a blank containing the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for several days when stored in the dark at room temperature.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare different concentrations of this compound and a positive control (e.g., Trolox) in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the this compound solution (or control) to a microplate well or cuvette.

    • Add a larger volume of the diluted ABTS•+ solution.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition of ABTS•+ using a similar formula as for the DPPH assay.

    • Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of a compound within a cellular environment, providing more biologically relevant data.

Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and grow to confluence.

  • Cell Treatment:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable.

    • Add different concentrations of this compound or a standard antioxidant (e.g., quercetin) and incubate.

  • Induction of Oxidative Stress:

    • Wash the cells to remove the extracellular compounds.

    • Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

  • Measurement and Calculation:

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time using a microplate reader. The oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF) by ROS is measured.

    • The antioxidant capacity is quantified by calculating the area under the curve of fluorescence versus time.

    • The results can be expressed as quercetin equivalents.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays DPPH DPPH Assay Radical_Scavenging Direct Radical Scavenging (IC50 values) DPPH->Radical_Scavenging ABTS ABTS Assay ABTS->Radical_Scavenging XO_Assay Xanthine Oxidase Inhibition Assay XO_Assay->Radical_Scavenging CAA Cellular Antioxidant Activity (CAA) Assay Cellular_Response Cellular Antioxidant Response CAA->Cellular_Response Nrf2_Assay Nrf2 Activation Assay (e.g., Luciferase Reporter) Nrf2_Assay->Cellular_Response HO1_Expression HO-1 Expression (Western Blot/qPCR) HO1_Expression->Cellular_Response This compound This compound This compound->DPPH This compound->ABTS This compound->XO_Assay This compound->CAA This compound->Nrf2_Assay

Figure 4: Experimental workflow for assessing this compound's antioxidant activity.

Conclusion and Future Directions

This compound is a potent natural antioxidant with a multi-pronged mechanism of action that includes direct scavenging of free radicals and inhibition of ROS-generating enzymes. Its high peroxyl radical scavenging capacity and potent inhibition of xanthine oxidase underscore its therapeutic potential.

While the involvement of the Nrf2-ARE pathway is a highly probable mechanism for its cellular antioxidant effects, direct experimental evidence is needed to confirm this. Future research should focus on:

  • Quantitative Analysis: Determining the IC50 values of this compound in standardized DPPH and ABTS assays to allow for direct comparison with other antioxidants.

  • Mechanistic Studies: Investigating the direct interaction of this compound with Keap1 and its ability to induce Nrf2 nuclear translocation and the expression of downstream antioxidant enzymes like HO-1 and NQO1 in various cell types.

  • In Vivo Studies: Evaluating the bioavailability and efficacy of this compound in animal models of diseases associated with oxidative stress.

A deeper understanding of these aspects will be crucial for the development of this compound as a novel therapeutic agent for the prevention and treatment of oxidative stress-related pathologies.

References

The Anti-Inflammatory Effects of Purpurogallin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurogallin, a benzotropolone-containing natural phenol found in various plants, including oak galls, has garnered significant interest for its diverse pharmacological activities.[1] Among these, its potent anti-inflammatory properties are of particular note for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Mediators and Signaling Pathways

This compound exerts its anti-inflammatory effects primarily by suppressing the production of key pro-inflammatory mediators and modulating critical intracellular signaling cascades. In various in vitro models, particularly in lipopolysaccharide (LPS)-stimulated immune cells such as microglia and macrophages, this compound has been shown to significantly inhibit the synthesis and release of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[2][3][4]

The molecular underpinnings of these effects lie in this compound's ability to interfere with major inflammatory signaling pathways:

  • Nuclear Factor-kappa B (NF-κB) Pathway: this compound has been demonstrated to inhibit the activation of the NF-κB pathway.[2][3] This is achieved by preventing the degradation of the inhibitor of NF-κB (IκBα), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2][3] This sequesters the transcription factor in the cytoplasm, preventing it from initiating the transcription of genes encoding pro-inflammatory proteins.[2][3]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound also attenuates the phosphorylation of key kinases in the MAPK pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[2][3] The MAPK cascade plays a crucial role in the inflammatory response, and its inhibition by this compound contributes to the reduced expression of inflammatory mediators.[2][3]

While the inhibitory effects on the NF-κB and MAPK pathways are well-documented, the role of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway in this compound's anti-inflammatory action is not yet clearly elucidated in the available literature.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data on the inhibitory effects of this compound and its derivative, this compound carboxylic acid, on the production of key inflammatory mediators.

Table 1: Inhibitory Effects of this compound Carboxylic Acid on Pro-Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages [5]

ConcentrationNO Production Inhibition (%)IL-6 Production Inhibition (%)
100 µM57.6%43.1%
75 µM41.5%23.9%
50 µM21.8%Not Reported

Note: Specific IC50 values for this compound's inhibition of NO, PGE2, TNF-α, and IL-1β in various cell lines are not consistently reported in the reviewed literature.

Key Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's anti-inflammatory effects.

In Vitro Anti-Inflammatory Assays

1. Cell Culture and Treatment:

  • Cell Lines:

    • BV2 murine microglial cells[2][3]

    • RAW 264.7 murine macrophages[5]

    • Human Umbilical Vein Endothelial Cells (HUVECs)[6]

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol: Cells are typically pre-treated with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours before stimulation with an inflammatory agent, most commonly Lipopolysaccharide (LPS) at concentrations ranging from 100 ng/mL to 1 µg/mL.[2][3][5][6]

2. Measurement of Pro-Inflammatory Mediators:

  • Nitric Oxide (NO) Assay (Griess Assay):

    • Collect cell culture supernatants after treatment.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-1β, IL-6) Assays (ELISA):

    • Collect cell culture supernatants after treatment.

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific mediator being measured.

    • Follow the manufacturer's instructions for the assay protocol, which typically involves incubation of the supernatant in antibody-coated plates, followed by detection with a conjugated secondary antibody and a substrate solution.

    • Measure the absorbance at the appropriate wavelength and calculate the concentration based on a standard curve.

3. Western Blot Analysis for Signaling Pathway Proteins:

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα, phospho-ERK, phospho-JNK, phospho-p38, and their total protein counterparts) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Anti-Inflammatory Assays

1. Carrageenan-Induced Paw Edema Model:

  • Animal Model: Typically performed in rats or mice.

  • Protocol:

    • Administer this compound (various doses) or a vehicle control intraperitoneally or orally.

    • After a set pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.[7]

    • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[1]

    • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the this compound-treated group to the vehicle-treated group.

    • At the end of the experiment, paw tissue can be collected for histological analysis and measurement of inflammatory markers (e.g., MPO, cytokines).

2. LPS-Induced Endotoxemia/Sepsis Model:

  • Animal Model: Typically performed in mice.

  • Protocol:

    • Administer this compound or a vehicle control to the animals.

    • Induce endotoxemia by intraperitoneal injection of a lethal or sub-lethal dose of LPS.

    • Monitor survival rates over a specified period.

    • Collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

    • Harvest organs (e.g., lungs, liver) for histological examination and to assess inflammatory cell infiltration and tissue damage.

Signaling Pathway and Experimental Workflow Diagrams

Purpurogallin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 Activation IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 P p65 p65/p50 IkBa_p65->p65 IκBα Degradation p65_nuc p65/p50 p65->p65_nuc Translocation This compound This compound This compound->MAPKK This compound->IKK ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) p65_nuc->ProInflammatory_Genes Transcription AP1->ProInflammatory_Genes Transcription

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: General workflow for Western blot analysis.

Carrageenan_Edema_Workflow Animal_Grouping Animal Grouping (Control, Vehicle, this compound) Drug_Admin Drug Administration Animal_Grouping->Drug_Admin Carrageenan_Injection Carrageenan Injection (Subplantar) Drug_Admin->Carrageenan_Injection Paw_Measurement Paw Volume/Thickness Measurement (0-5h) Carrageenan_Injection->Paw_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Measurement->Data_Analysis Tissue_Collection Tissue Collection (Optional) Paw_Measurement->Tissue_Collection

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion

This compound demonstrates significant anti-inflammatory properties through the inhibition of pro-inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. The available data, primarily from in vitro studies, strongly support its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further in vivo studies are warranted to fully elucidate its efficacy, pharmacokinetics, and safety profile in preclinical models of inflammatory diseases. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation of this compound and its derivatives.

References

Purpurogallin: A Technical Guide to its Anticancer Properties and Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurogallin, a naturally occurring benzotropolone-type polyphenol found in sources such as oak galls, and its derivative, this compound carboxylic acid (PCA), have emerged as promising anticancer agents. This technical guide provides a comprehensive overview of the current understanding of their anticancer properties, molecular targets, and underlying mechanisms of action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the involved signaling pathways to serve as a resource for researchers and professionals in oncology and drug development.

Introduction

This compound and its carboxylic acid derivative are phenolic compounds that have demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects.[1][2][3] More recently, their potential as anticancer therapeutics has garnered significant attention. These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways, induction of cell cycle arrest, and promotion of apoptosis. This guide will delve into the specifics of these mechanisms, providing a detailed examination of the available preclinical data.

Quantitative Data on Anticancer Activity

The cytotoxic effects of this compound and this compound carboxylic acid have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Carboxylic AcidMCF7Breast CancerNot specified[3]
This compound Carboxylic AcidA549Lung CancerNot specified[3]
This compound Carboxylic AcidHepG2Liver CancerSee combination[2]
This compound Carboxylic AcidHuh7Liver CancerSee combination[2]
This compound Carboxylic AcidHuh1Liver CancerSee combination[2]
This compound Carboxylic AcidTHLE-2Normal Hepatocytes80.81[2]

Further research is required to establish a comprehensive IC50 profile for this compound across a wider range of cancer cell lines.

Binding Affinity of this compound Carboxylic Acid:

Target ProteinBinding Constant (Kd)Median Effective Concentration (EC50)Reference
ABCG21.84 µM3.09 µM[2]

Molecular Targets and Signaling Pathways

Inhibition of the MEK/ERK Signaling Pathway by this compound

One of the primary mechanisms of action for this compound is the direct inhibition of the mitogen-activated protein kinase kinase 1/2 (MEK1/2), key components of the extracellular signal-regulated kinase (ERK) pathway.[1] This pathway is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival. By directly binding to and inhibiting the activity of MEK1 and MEK2, this compound effectively attenuates the downstream signaling of the ERK1/2 pathway.[1]

MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK1_2 MEK1/2 Raf->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK1_2->Proliferation This compound This compound This compound->MEK1_2 Inhibits

This compound inhibits the MEK/ERK signaling pathway.
Targeting of ABCG2 by this compound Carboxylic Acid

This compound carboxylic acid (PCA) has been identified as an inhibitor of ATP-binding cassette subfamily G member 2 (ABCG2).[2] ABCG2 is a transmembrane protein that functions as a multidrug resistance transporter, actively pumping a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their efficacy. By inhibiting ABCG2, PCA can potentially reverse multidrug resistance and enhance the cytotoxicity of other anticancer drugs.[2]

ABCG2_Inhibition cluster_cell Cancer Cell Membrane Chemo Chemotherapeutic Drugs ABCG2 ABCG2 Transporter Chemo->ABCG2 CancerCell Cancer Cell DrugEfflux Drug Efflux ABCG2->DrugEfflux PCA This compound Carboxylic Acid PCA->ABCG2 Inhibits IncreasedIntracellular Increased Intracellular Drug Concentration

PCA inhibits the ABCG2 transporter, preventing drug efflux.

Effects on Cell Cycle and Apoptosis

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest in the S and G2/M phases in esophageal squamous cell carcinoma (ESCC) cells.[1] This is accompanied by a reduction in the expression of cyclin A2 and cyclin B1, key regulators of these cell cycle phases.[1] this compound carboxylic acid, in combination with 5-fluorouracil, has been observed to induce G1 phase arrest in liver cancer cells.[2]

Cell_Cycle_Arrest cluster_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2/M Phase S->G2 G2->G1 This compound This compound This compound->S Arrests This compound->G2 Arrests CyclinA2_B1 Cyclin A2 & B1 Expression This compound->CyclinA2_B1 Reduces PCA This compound Carboxylic Acid PCA->G1 Arrests

This compound and PCA induce cell cycle arrest at different phases.
Induction of Apoptosis

This compound induces apoptosis, or programmed cell death, in cancer cells. One of the key indicators of this is the activation of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair that is cleaved during apoptosis.[1] While the precise upstream mechanisms are still under investigation, it is likely that the inhibition of survival pathways like the MEK/ERK cascade contributes to the initiation of the apoptotic program.

In Vivo Anticancer Activity

Preclinical studies using animal models have provided evidence for the in vivo efficacy of this compound. In a patient-derived xenograft (PDX) model of esophageal squamous cell carcinoma, this compound was shown to suppress tumor growth.[1] However, detailed quantitative data on the percentage of tumor growth inhibition and specific methodologies of these in vivo studies are not yet widely available and represent an area for future research.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound or PCA on cancer cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or PCA for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This protocol outlines a general procedure for analyzing the cell cycle distribution of cancer cells treated with this compound or PCA.

  • Cell Treatment: Plate cells in 6-well plates and treat with the desired concentrations of the compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This is a general protocol for detecting changes in protein expression in response to this compound or PCA treatment.

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, ERK, Cyclin A2, Cyclin B1, cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Future Directions and Clinical Perspective

The preclinical data on this compound and this compound carboxylic acid are promising, highlighting their potential as anticancer agents. However, further research is necessary to fully elucidate their mechanisms of action and to evaluate their efficacy and safety in more comprehensive in vivo models. To date, no clinical trials involving this compound or PCA for the treatment of cancer have been registered. Future studies should focus on:

  • Establishing a broader IC50 profile of this compound against a diverse panel of cancer cell lines.

  • Investigating the effects of these compounds on other cancer-related processes such as metastasis and angiogenesis.

  • Conducting detailed pharmacokinetic and pharmacodynamic studies in animal models.

  • Exploring the potential for combination therapies with existing chemotherapeutic agents.

Conclusion

This compound and its derivative, this compound carboxylic acid, represent a promising class of natural compounds with significant anticancer potential. Their ability to target key signaling pathways, induce cell cycle arrest, and promote apoptosis provides a strong rationale for their continued investigation and development as novel cancer therapeutics. This technical guide serves as a foundational resource to aid researchers in this endeavor.

References

Enzymatic Synthesis of Purpurogallin from Pyrogallol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurogallin, a benzotropolone natural product, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its synthesis from the readily available precursor pyrogallol via enzymatic catalysis offers a green and efficient alternative to traditional chemical methods. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on the use of common oxidoreductases such as horseradish peroxidase (HRP), laccase, and tyrosinase. Detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathways and workflows are presented to aid researchers in the development and optimization of this compound synthesis for various applications in drug discovery and development.

Introduction

This compound (2,3,4,6-tetrahydroxy-5H-benzo[a]cyclohepten-5-one) is a polyphenolic compound naturally found in various plant galls and barks. Its unique seven-membered ring structure fused to a benzene ring is responsible for its distinct biological activities. The enzymatic oxidation of pyrogallol, a simple trihydroxybenzene, provides a straightforward and environmentally benign route to this compound. This process typically involves the dimerization of two pyrogallol molecules, catalyzed by oxidoreductase enzymes. This guide details the methodologies for synthesizing this compound using horseradish peroxidase, laccase, and tyrosinase, providing a comparative analysis of their efficiency and reaction conditions.

Enzymatic Systems for this compound Synthesis

Several oxidoreductases can effectively catalyze the conversion of pyrogallol to this compound. The most commonly employed enzymes include:

  • Horseradish Peroxidase (HRP): A heme-containing enzyme that utilizes hydrogen peroxide (H₂O₂) as an oxidizing agent. It is known for its high catalytic activity and broad substrate specificity.

  • Laccase: A multi-copper containing oxidase that uses molecular oxygen as the oxidant, producing water as the only byproduct. This makes it a particularly "green" catalyst.

  • Tyrosinase: A copper-containing enzyme that catalyzes the o-hydroxylation of monophenols and the oxidation of o-diphenols to o-quinones. Its application in this compound synthesis is also documented.

The general reaction mechanism involves the enzymatic oxidation of pyrogallol to a semiquinone radical. Two of these radicals then couple and undergo further reactions to form the stable this compound molecule.

Reaction Pathway:

Enzymatic_Synthesis Pyrogallol1 Pyrogallol Enzyme Oxidoreductase (HRP, Laccase, Tyrosinase) Pyrogallol1->Enzyme Pyrogallol2 Pyrogallol Pyrogallol2->Enzyme Intermediate Semiquinone Radical Intermediate Enzyme->Intermediate Oxidation Oxidant Oxidant (H₂O₂ or O₂) Oxidant->Enzyme This compound This compound Intermediate->this compound Dimerization & Rearrangement

Fig. 1: General enzymatic synthesis of this compound from pyrogallol.

Quantitative Data Summary

The efficiency of this compound synthesis is dependent on the enzyme used and the reaction conditions. The following tables summarize key quantitative data from the literature.

Table 1: Comparison of Reaction Yields for this compound Synthesis

Enzyme SystemSubstrate ConcentrationOxidantpHTemperature (°C)Reaction TimeYield (%)Reference
Turnip Peroxidase0.008 M Pyrogallol0.147 M H₂O₂6.2Room Temp.12-16 h78
HRP/GOx@UiO-66-NH₂Not specifiedGlucose/O₂Not specifiedNot specifiedNot specifiedHigh (qualitative)

Table 2: Kinetic Parameters of Enzymes with Pyrogallol and Related Substrates

EnzymeSubstrateK_m_ (mM)V_max_ (U/mg or mM/min)k_cat_ (s⁻¹)Reference
Horseradish PeroxidasePyrogallol0.81Not specifiedNot specified
Laccase (Trametes versicolor)ABTS0.01288.125 U/mgNot specified
Laccase (Trametes versicolor)ABTS0.095.11 mmol min⁻¹ (mg protein)⁻¹Not specified
TyrosinaseL-DOPA0.529 (K_i_ of pyrogallol)Not specifiedNot specified
Copper Complex (HRP mimic)Pyrogallol1.05Not specified0.44-0.54 h⁻¹

Table 3: Molar Extinction Coefficient of this compound

SolventWavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference
50 mM Phosphate Buffer (pH 7.0)4202640
Toluene4204400
Acetonitrile4204320
Ethyl Acetate4204260

Experimental Protocols

The following are detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound using Horseradish Peroxidase (HRP)

This protocol is adapted from standard peroxidase activity assays and synthesis procedures.

Materials:

  • Pyrogallol

  • Horseradish Peroxidase (HRP)

  • 30% Hydrogen Peroxide (H₂O₂)

  • 100 mM Potassium Phosphate Buffer (pH 6.0)

  • Deionized water

Procedure:

  • Prepare a 5% (w/v) pyrogallol solution: Dissolve 500 mg of pyrogallol in 10 mL of deionized water. Prepare this solution fresh and keep it on ice, protected from light.

  • Prepare a 0.5% (w/w) H₂O₂ solution: Dilute 30% H₂O₂ solution 1:60 with deionized water. Prepare this solution fresh.

  • Prepare an HRP solution: Prepare a stock solution of HRP (e.g., 1 mg/mL) in cold 100 mM potassium phosphate buffer (pH 6.0). From this, prepare a working solution with a suitable activity (e.g., 10-20 units/mL).

  • Reaction Setup: In a suitable vessel with magnetic stirring, combine 50 mL of 100 mM potassium phosphate buffer (pH 6.0) and 10 mL of the 5% pyrogallol solution.

  • Initiate the Reaction: While stirring, add 5 mL of the 0.5% H₂O₂ solution to the reaction mixture.

  • Add Enzyme: Immediately add 1 mL of the HRP working solution to initiate the reaction.

  • Reaction Progression: The solution will turn a reddish-brown color as this compound is formed. Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by observing the color change or by taking aliquots for spectrophotometric analysis at 420 nm.

  • Reaction Termination and Product Isolation: Terminate the reaction by placing the vessel on ice. The this compound may precipitate out of the solution. Collect the precipitate by filtration and wash with cold deionized water. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid or ethanol/water.

Synthesis of this compound using Laccase

This protocol is a generalized procedure based on the known optimal conditions for laccase activity.

Materials:

  • Pyrogallol

  • Laccase (e.g., from Trametes versicolor)

  • 100 mM Sodium Acetate Buffer (pH 4.5-5.0)

  • Deionized water

Procedure:

  • Prepare a pyrogallol solution: Dissolve pyrogallol in 100 mM sodium acetate buffer (pH 4.5-5.0) to a final concentration of 1-10 mM.

  • Prepare a laccase solution: Dissolve laccase in the same buffer to a suitable final concentration (e.g., 0.1-1 U/mL).

  • Reaction Setup: In a vessel open to the air (to ensure oxygen supply), combine the pyrogallol solution and the laccase solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific laccase (typically 40-60°C) with gentle shaking for several hours to 24 hours.

  • Monitoring and Work-up: Monitor the formation of this compound by UV-Vis spectroscopy at 420 nm. Once the reaction is complete, the product can be isolated by extraction with an organic solvent like ethyl acetate, followed by evaporation of the solvent.

Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol

Procedure:

  • Prepare the crude sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and methanol).

  • Pack the column: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.

  • Load the sample: Carefully load the dissolved crude sample onto the top of the silica gel column.

  • Elution: Elute the column with a solvent gradient, starting with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexane:ethyl acetate 1:1, and then to pure ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of this compound by thin-layer chromatography (TLC).

  • Combine and Evaporate: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Quantification and Characterization of this compound

UV-Vis Spectrophotometry:

  • Dissolve a known concentration of purified this compound in a suitable solvent (e.g., 50 mM phosphate buffer, pH 7.0).

  • Measure the absorbance at 420 nm.

  • The concentration of this compound in an unknown sample can be determined using the Beer-Lambert law (A = εcl), with the appropriate molar extinction coefficient (see Table 3).

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).

  • Detection: UV detector at 420 nm.

  • Quantification is achieved by comparing the peak area of the sample to a standard curve of known this compound concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra can be used to confirm the structure of the synthesized this compound.

  • Typical ¹H NMR (in DMSO-d₆) shows characteristic peaks for the aromatic and tropolone ring protons.

  • ¹³C NMR will show the expected number of signals for the 11 carbons of the this compound molecule.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the enzymatic synthesis and analysis of this compound.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Prepare Reagents (Pyrogallol, Buffer, Enzyme, Oxidant) reaction Enzymatic Reaction (Stirring, Temp. Control) start->reaction monitoring Monitor Reaction (TLC, UV-Vis) reaction->monitoring extraction Extraction / Precipitation monitoring->extraction chromatography Column Chromatography extraction->chromatography evaporation Solvent Evaporation chromatography->evaporation uv_vis UV-Vis Spectroscopy (Quantification) evaporation->uv_vis hplc HPLC (Purity & Quantification) evaporation->hplc nmr NMR Spectroscopy (Structure Confirmation) evaporation->nmr ms Mass Spectrometry (Molecular Weight) evaporation->ms

Fig. 2: General workflow for the synthesis, purification, and analysis of this compound.

Conclusion

The enzymatic synthesis of this compound from pyrogallol offers a versatile and sustainable approach for obtaining this biologically active molecule. Horseradish peroxidase and laccase are particularly effective catalysts, each with its own advantages regarding oxidant requirements and reaction conditions. This guide provides the necessary technical details for researchers to implement and adapt these enzymatic methods in their own laboratories. The provided protocols for synthesis, purification, and analysis, along with the summarized quantitative data, serve as a valuable resource for the development of this compound-based therapeutics and other applications. Further research may focus on enzyme immobilization and process optimization to enhance the scalability and cost-effectiveness of this compound production.

Purpurogallin: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of purpurogallin, a naturally occurring phenolic compound with known antioxidant and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound, particularly in the fields of pharmacology and drug development.

Quantitative Solubility Data

The solubility of this compound in various organic solvents is a critical parameter for its handling, formulation, and application in experimental and developmental settings. While comprehensive quantitative data across a wide spectrum of organic solvents remains an area of active investigation, existing data from technical datasheets and scientific literature are summarized below.

Organic SolventChemical FormulaMolar Mass ( g/mol )Solubility of this compound
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Approximately 25 mg/mL[1][2], with some sources indicating up to 125 mg/mL
Dimethylformamide (DMF)C₃H₇NO73.09Approximately 25 mg/mL[1][2]
EthanolC₂H₅OH46.07Approximately 1 mg/mL[1][2]
MethanolCH₃OH32.04Slightly soluble (quantitative data not available)
WaterH₂O18.02Insoluble[2]

Note: The solubility of this compound is generally higher in polar organic solvents.[2] Further quantitative studies are required to establish precise solubility values in other common laboratory solvents such as acetone, acetonitrile, chloroform, and ethyl acetate.

Experimental Protocol for Solubility Determination

A precise and reproducible method for determining the solubility of this compound is essential for accurate experimental design. The following is a generalized protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • To ensure the complete removal of any undissolved solid, centrifuge the collected supernatant.

    • Filter the resulting supernatant through a syringe filter into a clean vial.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated HPLC method. The mobile phase and detection wavelength should be optimized for this compound (UV maxima are observed at approximately 243, 280, and 304 nm).[1]

    • Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

    • Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Visualizing this compound's Biological Activity

Inhibition of Inflammatory Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The following diagram illustrates the points of intervention by this compound in these cascades.

purpurogallin_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex MAPK Cascades (e.g., ERK, JNK, p38) MAPK Cascades (e.g., ERK, JNK, p38) Receptor->MAPK Cascades (e.g., ERK, JNK, p38) IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB (p50/p65)_nuc NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_nuc Translocation AP-1 (c-Jun/c-Fos) AP-1 (c-Jun/c-Fos) MAPK Cascades (e.g., ERK, JNK, p38)->AP-1 (c-Jun/c-Fos) Activation Purpurogallin_cyto This compound Purpurogallin_cyto->IKK Complex Inhibits Purpurogallin_cyto->MAPK Cascades (e.g., ERK, JNK, p38) Inhibits Gene Transcription Gene Transcription NF-κB (p50/p65)_nuc->Gene Transcription Induces AP-1 (c-Jun/c-Fos)->Gene Transcription Induces Inflammatory Mediators (e.g., TNF-α, IL-6) Inflammatory Mediators (e.g., TNF-α, IL-6) Gene Transcription->Inflammatory Mediators (e.g., TNF-α, IL-6)

Caption: Inhibition of NF-κB and MAPK signaling by this compound.

Experimental Workflow for Enzyme Inhibition Assay

This compound is a known inhibitor of several enzymes, including xanthine oxidase. The following diagram outlines a typical experimental workflow for assessing the inhibitory potential of this compound on a target enzyme.

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents 1. Prepare Assay Buffer, Enzyme, Substrate, and This compound Solutions Incubation 2. Pre-incubate Enzyme with varying concentrations of this compound Prepare Reagents->Incubation Initiate Reaction 3. Add Substrate to initiate the reaction Incubation->Initiate Reaction Monitor Reaction 4. Monitor product formation or substrate depletion over time (e.g., spectrophotometrically) Initiate Reaction->Monitor Reaction Calculate Rates 5. Calculate initial reaction velocities for each This compound concentration Monitor Reaction->Calculate Rates Plot Data 6. Plot reaction velocity vs. This compound concentration Calculate Rates->Plot Data Determine IC50 7. Determine the IC50 value (concentration for 50% inhibition) Plot Data->Determine IC50 Kinetic Analysis 8. Perform kinetic studies (e.g., Lineweaver-Burk plot) to determine the mechanism of inhibition (competitive, non-competitive, etc.) Plot Data->Kinetic Analysis

Caption: Workflow for an enzyme inhibition assay with this compound.

References

Spectroscopic Profile of Purpurogallin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for purpurogallin, a naturally occurring phenolic compound with significant antioxidant, anti-inflammatory, and anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in the identification, characterization, and development of this compound-based therapeutic agents.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound were acquired in deuterated dimethyl sulfoxide (DMSO-d6).

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d6)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
15.36s1HOH
10.64s1HOH
9.49s1HOH
9.43s1HOH
7.38d, J=11.6 Hz1HAr-H
7.11d, J=8.8 Hz1HAr-H
6.94d, J=8.8 Hz1HAr-H
6.77d, J=11.6 Hz1HAr-H

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d6)

Chemical Shift (δ) ppmAssignment
180.1C=O
156.9Ar-C
152.5Ar-C
147.2Ar-C
139.0Ar-C
131.9Ar-CH
129.7Ar-CH
125.1Ar-C
118.4Ar-CH
115.6Ar-CH
112.9Ar-C
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is typically recorded using a potassium bromide (KBr) pellet.

Table 3: FT-IR Spectroscopic Data for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretching (phenolic)
1627WeakC=O stretching (carbonyl)[1]
1590StrongC=C stretching (aromatic)[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound has been recorded in various solvents.

Table 4: UV-Vis Spectroscopic Data for this compound

Wavelength (λmax, nm)Solvent
280, 300, 368, 428Acetonitrile-Water[2]
278, 304, 389Methanol with 1% Formic Acid (v/v)
420Not specified[3][4]
325Tris-cacodylic acid buffer (pH 8.2)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of polyphenolic compounds.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-16 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of dry, purified this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

  • Transfer the finely ground powder to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in a sample holder in the spectrometer's beam path.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

  • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform baseline correction if necessary.

  • Identify and label the major absorption bands.

UV-Vis Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of dilutions to obtain concentrations that give absorbance readings within the linear range of the instrument (typically 0.1 - 1.0 absorbance units).

Data Acquisition:

  • Fill a quartz cuvette with the chosen solvent to be used as a blank.

  • Record a baseline spectrum with the blank in both the sample and reference beams.

  • Rinse the sample cuvette with the this compound solution and then fill it.

  • Place the sample cuvette in the sample beam path.

  • Scan the sample over a wavelength range of approximately 200-600 nm.

Data Processing:

  • The instrument software will automatically subtract the baseline from the sample spectrum.

  • Identify the wavelengths of maximum absorbance (λmax).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_extraction Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation NaturalSource Natural Source (e.g., Oak Galls) Extraction Extraction & Isolation NaturalSource->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR FT-IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry (MS) Purification->MS Data_Integration Data Integration & Structure Proposal NMR->Data_Integration IR->Data_Integration UV_Vis->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report & Publication

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for Purpurogallin HPLC Analysis in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurogallin, a benzotropolone-containing phenolic compound, is recognized for its significant antioxidant properties. Found in various plant-based materials, its quantification is crucial for research into its therapeutic potential and for the quality control of herbal products. High-Performance Liquid Chromatography (HPLC) offers a precise and reliable method for the analysis of this compound in complex plant extracts. This document provides a detailed protocol for the extraction and subsequent HPLC analysis of this compound from plant samples.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines the extraction of this compound from a dried plant matrix. The choice of extraction solvent can significantly impact the yield, with aqueous and solvent-based methods presenting different efficiencies.

Materials:

  • Dried and powdered plant material

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (optional)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • Rotary evaporator (optional)

  • Solid-Phase Extraction (SPE) C18 cartridges (optional)

Procedure:

  • Sample Preparation: Weigh 1 gram of finely powdered dry plant material into a centrifuge tube.

  • Solvent Extraction (Choose one):

    • Acetonitrile Extraction (ANE): Add 10 mL of acetonitrile to the centrifuge tube.

    • Water Extraction (WTE): Add 10 mL of HPLC-grade water to the centrifuge tube.

  • Extraction Process:

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Place the tube in a sonicator bath for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant. For concentrated extracts, the solvent can be evaporated under reduced pressure using a rotary evaporator and the residue reconstituted in a smaller volume of the initial mobile phase.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • (Optional) Solid-Phase Extraction (SPE) for Sample Clean-up: For complex matrices, an SPE step can be employed to remove interfering hydrophobic compounds.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the this compound with an appropriate solvent, such as acetonitrile.

    • The eluent can then be evaporated and reconstituted in the mobile phase.

High-Performance Liquid Chromatography (HPLC) Analysis

This section details the instrumental conditions for the separation and quantification of this compound. A reverse-phase C18 column is commonly used for this analysis.

Instrumentation and Conditions:

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
HPLC System Standard HPLC system with UV or DAD detectorStandard HPLC system with UV or DAD detector
Column C18 column (e.g., 150 x 2.1 mm, 1.7 µm)[1]C18 column (e.g., Newcrom R1 or equivalent)[2]
Mobile Phase Isocratic: Acetonitrile/Water (70:30, v/v) with 0.1% formic acid[1]Gradient: Acetonitrile and Water with phosphoric acid (for MS applications, replace with formic acid)[2]
Flow Rate 0.2 mL/min[1]1.0 mL/min
Injection Volume 5 µL[1]10 µL
Column Temperature 30 °C[1]Ambient
Detection UV/DAD at an appropriate wavelength (e.g., 254 nm or a wavelength specific to this compound)UV/DAD at an appropriate wavelength
Run Time 8 minutes[1]Dependent on gradient program

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized for clarity and ease of comparison.

Table 1: Quantitative Analysis of this compound in Plant Extracts

Extraction MethodSample IDPeak Area (mAU*s)Concentration (µg/mL)Recovery (%)
ANEPlant A[Value][Value][Value]
WTEPlant A[Value][Value][Value]
ANEPlant B[Value][Value][Value]
WTEPlant B[Value][Value][Value]

Note: Concentration is determined from a standard curve of this compound. Recovery is calculated by spiking a known amount of standard into the sample matrix.

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for this compound Analysis cluster_extraction Sample Preparation and Extraction cluster_analysis HPLC Analysis plant_material Dried Plant Material grinding Grinding to Powder plant_material->grinding extraction Solvent Extraction (ANE or WTE) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection Filtered Extract separation C18 Reverse-Phase Separation hplc_injection->separation detection UV/DAD Detection separation->detection quantification Data Analysis & Quantification detection->quantification G Figure 2: Hypothetical Signaling Pathway Influenced by this compound This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) This compound->AntioxidantEnzymes Upregulates NFkB NF-κB Pathway This compound->NFkB Inhibits ROS->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits

References

Application Note: Quantification of Purpurogallin in Brewed Beverages using LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Purpurogallin (PPG), a phenolic compound with significant antioxidant properties, is found in various plant-based materials and beverages.[1][2] Its quantification is crucial for quality control and for understanding its potential health benefits. However, the hydrophobic nature of this compound presents challenges for its direct determination in complex matrices like brewed beverages, as it is difficult to separate from background hydrophobic components.[1][2] This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method combined with Solid Phase Extraction (SPE) for the reliable quantification of this compound in samples such as coffee and tea.[1][2] The developed method demonstrates significant potential for industrial applications and provides a framework for the analysis of hydrophobic compounds in food samples.[1]

Introduction

This compound (2,3,4,6-tetrahydroxy-5H-benzo[3]annulen-5-one) is a benzotropolone-type phenolic compound known for its potent antioxidant, anti-inflammatory, and anticancer effects.[4] It is formed through the oxidation of pyrogallol, which is present in tannins found in beverages like tea and coffee.[5] Accurate and sensitive quantification of this compound in these beverages is essential for evaluating their nutritional value and potential therapeutic properties.

Traditional analytical methods like spectrophotometry are unreliable for complex food samples due to background interference.[1] While High-Performance Liquid Chromatography (HPLC) can be used for quantification, it often requires further confirmation by methods like UPLC-QE-MS, making the process time-consuming.[1][6] The LC-MS method presented here offers a sensitive and selective approach for the direct quantification of this compound.

Experimental

Sample Preparation

A Solid Phase Extraction (SPE) method was developed to overcome the challenges posed by the hydrophobicity of this compound and the complexity of the beverage matrix.[1][2]

Extraction from Brewed Beverages:

Three extraction methods were compared for their efficiency in extracting this compound from ground coffee:

  • Acetonitrile Extraction (ANE): [Details of the specific protocol were not available in the searched resources]

  • Water Extraction (WTE): [Details of the specific protocol were not available in the searched resources]

  • Moka Pot Brewing (MPB): [Details of the specific protocol were not available in the searched resources]

The study found that while ANE resulted in higher measured PPG levels, WTE correlated better with the results from MPB, suggesting WTE is a suitable method for determining PPG in brewed beverages.[1][2]

Solid Phase Extraction (SPE) Protocol:

A C18 cartridge is used for the solid-phase extraction. The procedure was performed using a syringe-barrel-type cartridge under normal atmospheric pressure.[6] A stepwise gradient elution is employed to optimize the washing and elution conditions.[1] The majority of this compound is recovered in the 40% acetonitrile elution fraction.[1]

LC-MS Analysis

Chromatographic Conditions:

  • LC System: [Specific model not detailed in the provided search results]

  • Column: [Specific column details not provided in the search results]

  • Mobile Phase: A stepwise gradient elution was performed.[1] [Specific gradient program not detailed in the provided search results]

  • Injection Volume: [Not specified]

  • Flow Rate: [Not specified]

  • Column Temperature: [Not specified]

Mass Spectrometry Conditions:

  • MS System: [Specific model not detailed in the provided search results]

  • Ionization Mode: [Not specified, but likely Electrospray Ionization (ESI) based on typical LC-MS methods for such compounds]

  • Monitored Ion: The Extracted Ion Chromatogram (EIC) of the MS2 spectra at m/z 219.1 was used to monitor and quantify this compound.[1] Multiple Reaction Monitoring (MRM)-based analysis was not used due to inconsistent collision-induced dissociation (CID) product ion formation.[1]

Results and Discussion

The developed LC-MS method coupled with SPE was successfully applied to the quantification of this compound in commercial coffee and tea samples.

Method Validation:

The method's performance was evaluated, and the following quantitative data was obtained:

ParameterValueReference
Limit of Detection (LOD)71.8 ng/g dry weight[1][2]
Limit of Quantification (LOQ)155.6 ng/g dry weight[1][2]
Recovery (SPE)26.6%[1][2]
Recovery (ANE with SPE)6.8%[1][2]
Recovery (WTE with SPE)2.6%[1][2]

The relatively low recovery of the SPE procedure is a trade-off to prevent the elution of unwanted background hydrophobic impurities.[1]

Quantification in Samples:

The this compound content in various ground coffee samples ranged from 85 to 770 ng/g dry weight, depending on the extraction method used.[1][2] It was also detected in some English breakfast tea samples (335–360 ng/g dw) but not in cocoa samples.[1][2] The study also suggested that a higher degree of roasting might increase the this compound content in coffees.[1]

Conclusion

This application note describes a reliable and sensitive LC-MS method for the quantification of this compound in brewed beverages. The use of Solid Phase Extraction is crucial for managing the hydrophobic nature of the analyte and the complexity of the sample matrix. This method can be valuable for quality control in the food industry and for further research into the health benefits of this compound.

Experimental Workflow

G LC-MS Quantification Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis beverage Brewed Beverage Sample (Coffee, Tea) extraction Extraction (ANE, WTE, or MPB) beverage->extraction spe Solid Phase Extraction (SPE) (C18 Cartridge) extraction->spe elution Elution with 40% Acetonitrile spe->elution extract Purified this compound Extract elution->extract lcms LC-MS System extract->lcms Injection separation Chromatographic Separation (Gradient Elution) lcms->separation detection Mass Spectrometric Detection (EIC of m/z 219.1) separation->detection quantification Quantification detection->quantification data_analysis Data Analysis and Reporting quantification->data_analysis Data Output

Caption: Overall workflow for the quantification of this compound.

Solid Phase Extraction (SPE) Protocol Diagram

SPE_Protocol Solid Phase Extraction (SPE) Protocol start Start sample_loading Load Beverage Extract onto C18 SPE Cartridge start->sample_loading wash_step_1 Wash with Low % Acetonitrile (e.g., 0%, 10%, 20% AN) to remove polar impurities sample_loading->wash_step_1 elution_step Elute this compound with 40% Acetonitrile wash_step_1->elution_step wash_step_2 Wash with High % Acetonitrile (e.g., 90%, 100% AN) to remove highly non-polar impurities elution_step->wash_step_2 collect_fraction Collect 40% AN Fraction containing this compound elution_step->collect_fraction Main Recovery end Proceed to LC-MS Analysis collect_fraction->end

Caption: Step-by-step SPE protocol for this compound isolation.

References

Application Notes and Protocols for Determining the Antioxidant Capacity of Purpurogallin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurogallin (2,3,4,6-tetrahydroxy-5H-benzo[1]annulen-5-one) is a naturally occurring phenolic compound found in various plants, including oak galls and nuts.[2][3] It is recognized for its potent antioxidant, anti-inflammatory, and anticancer properties.[3] As a derivative of pyrogallol, this compound's chemical structure, featuring a benzotropolone ring, endows it with significant free radical scavenging capabilities.[3][4] These properties make it a compound of great interest in the fields of pharmacology and drug development for its potential therapeutic applications in diseases associated with oxidative stress.

This document provides detailed application notes and standardized protocols for evaluating the antioxidant capacity of this compound using two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Principle of Antioxidant Capacity Assays

Both DPPH and ABTS assays are based on the principle of electron or hydrogen atom transfer from an antioxidant to a stable radical, leading to a measurable color change. The degree of color change is proportional to the amount of radical scavenged and is used to quantify the antioxidant capacity of the test compound.

  • DPPH Assay: This assay utilizes the stable free radical DPPH, which has a deep violet color in solution and a maximum absorbance around 517 nm.[5] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.

  • ABTS Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+) through the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate.[6] The ABTS•+ has a characteristic absorbance at 734 nm. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution.

Data Presentation: Antioxidant Capacity of this compound

The antioxidant capacity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant activity. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

Assay Compound IC50 (µg/mL) TEAC (Trolox Equivalents) Reference
DPPHThis compoundData Not AvailableData Not Available
DPPHAscorbic Acid (Standard)~2-10Not Applicable[7]
DPPHTrolox (Standard)~5-151.0[7]
ABTSThis compoundData Not AvailableData Not Available
ABTSAscorbic Acid (Standard)~1-5Not Applicable[8]
ABTSTrolox (Standard)~2-81.0[9]

Experimental Protocols

DPPH Radical Scavenging Assay

a. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), analytical grade

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Adjustable micropipettes

b. Preparation of Solutions:

  • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Positive Control Solutions: Prepare a series of dilutions of ascorbic acid or Trolox in methanol with a similar concentration range to this compound.

c. Assay Procedure:

  • Add 100 µL of the various concentrations of this compound or the positive control to the wells of a 96-well microplate.

  • Add 100 µL of the DPPH working solution to each well.

  • For the blank (control), add 100 µL of methanol instead of the sample.

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[5]

  • Measure the absorbance at 517 nm using a microplate reader.

d. Calculation of Radical Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

e. Determination of IC50:

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.

ABTS Radical Cation Decolorization Assay

a. Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Adjustable micropipettes

b. Preparation of Solutions:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.

  • Potassium Persulfate Stock Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate stock solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at room temperature.[10]

  • Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., ethanol or DMSO, then dilute with PBS).

  • Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution.

  • Positive Control Solutions: Prepare a series of dilutions of Trolox.

c. Assay Procedure:

  • Add 20 µL of the various concentrations of this compound or the positive control to the wells of a 96-well microplate.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • For the blank (control), add 20 µL of the solvent instead of the sample.

  • Incubate the plate at room temperature for 6 minutes.[8]

  • Measure the absorbance at 734 nm using a microplate reader.

d. Calculation of Radical Scavenging Activity:

The percentage of ABTS•+ scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the ABTS•+ solution without the sample.

  • A_sample is the absorbance of the ABTS•+ solution with the sample.

e. Determination of IC50 and TEAC:

The IC50 value is determined as described for the DPPH assay. The TEAC value is calculated by dividing the slope of the linear regression curve for this compound by the slope of the linear regression curve for Trolox.

Visualizations

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare this compound stock and dilutions A1 Add 100 µL of Sample/ Control to 96-well plate P1->A1 P2 Prepare DPPH working solution (0.2 mM) A2 Add 100 µL of DPPH solution P2->A2 P3 Prepare Positive Control (e.g., Ascorbic Acid) dilutions P3->A1 A1->A2 A3 Incubate in dark (30 min, RT) A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Scavenging Activity A4->D1 D2 Plot % Scavenging vs. Concentration D1->D2 D3 Determine IC50 value D2->D3

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare this compound stock and dilutions A1 Add 20 µL of Sample/ Control to 96-well plate P1->A1 P2 Prepare ABTS•+ working solution A2 Add 180 µL of ABTS•+ solution P2->A2 P3 Prepare Positive Control (Trolox) dilutions P3->A1 A1->A2 A3 Incubate (6 min, RT) A2->A3 A4 Measure Absorbance at 734 nm A3->A4 D1 Calculate % Scavenging Activity A4->D1 D2 Determine IC50 and TEAC values D1->D2

Caption: Workflow for the ABTS Radical Scavenging Assay.

Antioxidant_Mechanism This compound This compound (Antioxidant) Oxidizedthis compound Oxidized this compound This compound->Oxidizedthis compound Donates e- or H• ReducedRadical Reduced Radical (DPPH-H or ABTS) FreeRadical Free Radical (DPPH• or ABTS•+) FreeRadical->ReducedRadical Accepts e- or H•

Caption: General Mechanism of Radical Scavenging by this compound.

References

Application Notes: In Vitro Xanthine Oxidase Inhibition Assay Using Purpurogallin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] The overproduction of uric acid can lead to hyperuricemia, a condition strongly associated with gout, a painful inflammatory arthritis.[2][3] Consequently, the inhibition of xanthine oxidase is a primary therapeutic strategy for managing these conditions.[2] Purpurogallin, a naturally occurring phenolic compound, has been identified as a potent inhibitor of xanthine oxidase, making it a subject of significant interest for research and potential drug development.[4][5] These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against xanthine oxidase in an in vitro setting.

Principle of the Assay

The xanthine oxidase inhibition assay is a spectrophotometric method that quantifies the activity of the enzyme by measuring the formation of its product, uric acid. Uric acid exhibits a strong absorbance maximum at approximately 290-295 nm.[6][7] In the presence of an inhibitor like this compound, the rate of uric acid production is reduced, leading to a decreased absorbance. The inhibitory activity is determined by comparing the rate of uric acid formation in the presence of the test compound to the rate in a control reaction without the inhibitor.

Biochemical Pathway and Inhibition

The following diagram illustrates the enzymatic reaction catalyzed by xanthine oxidase and the point of inhibition.

Xanthine_Oxidase_Pathway cluster_pathway Purine Catabolism cluster_inhibition Inhibition Mechanism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid (Absorbance at 290-295 nm) Xanthine->UricAcid Xanthine Oxidase This compound This compound XO_Target Xanthine Oxidase This compound->XO_Target Inhibition

Caption: Xanthine oxidase catalyzes the conversion of hypoxanthine to uric acid, which is inhibited by this compound.

Quantitative Data for this compound Inhibition

The inhibitory potency of this compound against xanthine oxidase has been quantified in several studies. The data, including the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and the type of inhibition, are summarized below.

ParameterReported Value(s)Inhibition TypeReference(s)
IC50 0.2 µM-[1][4][8]
2.96 ± 0.12 µMUncompetitive[6][7]
5.60 ± 0.13 µMMixed-Type[5]
Ki 1.16 µMUncompetitive[6][7]

Note: Variations in IC50 values can be attributed to differences in assay conditions, such as buffer pH, temperature, and substrate concentration.

Detailed Experimental Protocol

This protocol outlines a standard procedure for determining the xanthine oxidase inhibitory activity of this compound.

1. Materials and Reagents

  • Xanthine Oxidase (XO) from bovine milk (e.g., Sigma-Aldrich)

  • Xanthine (substrate)

  • This compound (test inhibitor)

  • Allopurinol (positive control)

  • Potassium Phosphate Buffer (50-70 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric Acid (HCl), 1N (optional, for stopping the reaction)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

2. Preparation of Solutions

  • Phosphate Buffer (50 mM, pH 7.5): Prepare and adjust the pH of the potassium phosphate buffer. Keep on ice.

  • Xanthine Oxidase (0.05-0.1 units/mL): Prepare the enzyme solution fresh before use by diluting the stock in ice-cold phosphate buffer.[9] The final concentration may need optimization.

  • Xanthine (0.15 mM): Dissolve xanthine in the phosphate buffer. Gentle heating or the addition of a minimal amount of NaOH may be required to fully dissolve the substrate.[9][10]

  • This compound and Allopurinol Stock Solutions (e.g., 10 mM): Dissolve this compound and allopurinol in DMSO.

  • Test Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay well is consistent across all conditions and does not exceed 1%.

3. Assay Procedure

The following workflow diagram outlines the key steps of the experimental procedure.

Assay_Workflow Start Start: Prepare Reagents AddComponents 1. Add Buffer, Enzyme, and Inhibitor (this compound or Control) to wells Start->AddComponents Preincubation 2. Pre-incubate mixture (e.g., 15 min at 25°C) AddComponents->Preincubation InitiateReaction 3. Initiate reaction by adding Xanthine (Substrate) Preincubation->InitiateReaction Incubation 4. Incubate (e.g., 30 min at 25-37°C) InitiateReaction->Incubation MeasureAbsorbance 5. Measure Absorbance at 290-295 nm (Kinetic or Endpoint Reading) Incubation->MeasureAbsorbance AnalyzeData 6. Analyze Data: Calculate % Inhibition and IC50 MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for the in vitro xanthine oxidase inhibition assay.

Step-by-Step Method:

  • Assay Plate Setup: In a 96-well UV-transparent plate, set up the following reactions in triplicate:

    • Blank: Contains phosphate buffer and test compound (if applicable), but no enzyme.

    • Control: Contains phosphate buffer, DMSO (vehicle), and enzyme.

    • Positive Control: Contains allopurinol solution and enzyme.

    • Test Sample: Contains this compound solution and enzyme.

  • Add Components: To the appropriate wells, add:

    • ~100 µL Phosphate Buffer

    • 50 µL of the test solution (this compound, allopurinol, or vehicle).

    • 50 µL of the xanthine oxidase enzyme solution.[9]

  • Pre-incubation: Mix gently and pre-incubate the plate at 25°C for 15 minutes.[9]

  • Initiate Reaction: Start the enzymatic reaction by adding 100 µL of the xanthine substrate solution to all wells.[11]

  • Incubation: Incubate the plate at 25°C or 37°C for 30 minutes.[9][11] Alternatively, for a kinetic assay, begin reading the absorbance immediately after adding the substrate.

  • Stop Reaction (Optional for Endpoint): For an endpoint assay, the reaction can be stopped by adding 25 µL of 1N HCl.[9]

  • Measure Absorbance: Measure the absorbance of each well at 290 nm using a microplate reader.

4. Data Analysis

  • Correct for Blank Absorbance: Subtract the absorbance of the blank from the absorbance of the control and sample wells.

  • Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound:

    % Inhibition = [ (A_control - A_sample) / A_control ] x 100

    Where:

    • A_control is the absorbance of the control reaction (enzyme + substrate).

    • A_sample is the absorbance of the reaction with the inhibitor.

  • Determine IC50 Value: Plot the percentage inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined using non-linear regression analysis (e.g., sigmoidal dose-response curve).

References

Application Notes and Protocols for Assessing Purpurogallin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of purpurogallin, a bioactive natural compound, using common cell-based assays. Detailed protocols for key experiments are included to ensure reproducibility and accuracy in research and drug development settings.

This compound, a natural phenol found in nutgalls and oak bark, has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Understanding its cytotoxic mechanism is crucial for its potential therapeutic applications. This compound has been shown to inhibit the growth of various cancer cells by inducing cell cycle arrest and apoptosis.[1][2][4][5] Its molecular targets include signaling pathways such as MEK1/2-ERK1/2 and NF-κB, and it may also interact with ATP binding cassette subfamily G member 2 (ABCG2).[1][2][6][7][8]

Data Presentation: Summary of this compound's Cytotoxic Effects

The following table summarizes the reported cytotoxic effects of this compound and its derivatives on various cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.

Cell LineCompoundAssayEndpointConcentration/TimeObserved EffectReference
Esophageal Squamous Cell Carcinoma (ESCC)This compoundAnchorage-dependent and -independent growth assaysCell Growth InhibitionNot specifiedInhibition of cell growth[1][2]
ESCCThis compoundCell Cycle AnalysisCell Cycle ArrestNot specifiedS and G2 phase arrest[1][2]
ESCCThis compoundApoptosis Assay (PARP activation)Apoptosis InductionNot specifiedInduction of apoptosis[1][2]
Liver Cancer (HepG2, Huh7, Huh1)This compound Carboxylic Acid (PCA)CCK-8 AssayCell Proliferation10 µM (in combination with 5-FU) / 48hSynergistic inhibition of proliferation[4][5][7]
Liver Cancer (HepG2, Huh7, Huh1)This compound Carboxylic Acid (PCA)Flow CytometryCell Cycle Arrest10 µM (in combination with 5-FU)G1 phase arrest[4][5][8]
Murine Fibrosarcoma (L-929)This compound (PPG)DNA Synthesis AssayDNA Synthesis Inhibition0.2-0.5 mM / 24h~50% inhibition[9]
Human Glioblastoma (U-87 MG)This compound (PPG)DNA Synthesis AssayDNA Synthesis Inhibition0.5 mM / 24h~50% inhibition[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific cell lines and experimental conditions.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[13] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 12 mM MTT stock solution (prepared in PBS) to each well.[13]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[13]

  • Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Incubate for another 4 hours at 37°C.[13] Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][15][16]

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[14][15] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[14][15] The amount of formazan is directly proportional to the amount of LDH released, indicating the level of cytotoxicity.[15]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully transfer the cell culture supernatant (containing released LDH) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14][15]

  • Stop Reaction: Add a stop solution to each well as per the kit's protocol.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14][15]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[17][18]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[19] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA to maintain membrane integrity.[19]

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.[19]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry as soon as possible.[20]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This protocol uses propidium iodide staining of DNA to analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

Principle: Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the discrimination of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as previously described.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples by flow cytometry. The data can be used to generate a histogram to visualize the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Purpurogallin_Cytotoxicity_Workflow cluster_assays Cell-Based Assays cluster_outcomes Cytotoxic Outcomes MTT MTT Assay (Cell Viability) Viability Decreased Cell Viability MTT->Viability LDH LDH Assay (Cytotoxicity) MembraneDamage Increased Membrane Permeability LDH->MembraneDamage AnnexinV Annexin V/PI Staining (Apoptosis) Apoptosis Induction of Apoptosis AnnexinV->Apoptosis CellCycle Cell Cycle Analysis CycleArrest Cell Cycle Arrest CellCycle->CycleArrest This compound This compound Treatment This compound->MTT This compound->LDH This compound->AnnexinV This compound->CellCycle

Caption: Experimental workflow for assessing this compound cytotoxicity.

Purpurogallin_Signaling_Pathway cluster_mek_erk MEK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_cellular_effects Cellular Effects This compound This compound MEK MEK1/2 This compound->MEK Inhibits IKB IκB This compound->IKB Prevents Degradation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Decreased Proliferation ERK->Proliferation Promotes Apoptosis Increased Apoptosis ERK->Apoptosis Inhibits NFKB NF-κB Inflammation Decreased Inflammation NFKB->Inflammation Promotes

Caption: this compound's inhibitory effects on key signaling pathways.

References

Application Notes: Purpurogallin as an Inhibitor of DNA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurogallin is a naturally occurring phenolic compound found in various plants, including oak galls and nuts.[1][2] It has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Notably, this compound has been shown to inhibit DNA synthesis in cancer cells, suggesting its potential as a therapeutic agent for proliferative diseases.[3][4] These application notes provide a comprehensive protocol for testing the inhibitory effect of this compound on DNA synthesis in cancer cell lines.

This compound exerts its effects, in part, by targeting the MEK1/2-ERK1/2 signaling pathway.[1] This inhibition leads to cell cycle arrest in the S and G2 phases and a subsequent reduction in the expression of key cell cycle proteins, including cyclin A2 and cyclin B1.[1] Understanding the protocol for evaluating this compound's impact on DNA synthesis is crucial for researchers investigating its mechanism of action and its potential for further drug development.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on DNA synthesis and related cellular processes.

Table 1: Inhibition of DNA Synthesis by this compound in Cancer Cell Lines [3][4]

Cell LineCompoundConcentrationIncubation Time% Inhibition of DNA Synthesis
Murine Fibrosarcoma (L-929)This compound0.2-0.5 mMNot SpecifiedInhibition Observed
Human Glioblastoma (U-87 MG)This compound0.5 mM0.5 hours~25%
Human Glioblastoma (U-87 MG)This compound0.5 mM24 hours~50%

Table 2: Cytotoxicity of this compound Carboxylic Acid (a related compound) in a Normal Cell Line [5]

Cell LineCompoundIC50
Normal Hepatocyte (THLE-2)This compound Carboxylic Acid80.81 µM

Signaling Pathway

The diagram below illustrates the proposed signaling pathway through which this compound inhibits DNA synthesis. This compound acts as a MEK1/2 inhibitor, which in turn prevents the phosphorylation and activation of ERK1/2. This disruption of the MEK/ERK pathway leads to cell cycle arrest and a decrease in the expression of cyclins A2 and B1, ultimately inhibiting DNA synthesis.

Purpurogallin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK1_2 MEK1/2 Raf->MEK1_2 phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates p_ERK1_2 p-ERK1/2 Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) p_ERK1_2->Transcription_Factors translocates to nucleus & activates Cyclin_A2_B1 Cyclin A2 & Cyclin B1 Expression Transcription_Factors->Cyclin_A2_B1 promotes DNA_Synthesis DNA Synthesis Cyclin_A2_B1->DNA_Synthesis drives Cell_Cycle_Arrest S & G2 Phase Cell Cycle Arrest Cyclin_A2_B1->Cell_Cycle_Arrest leads to Cell_Cycle_Arrest->DNA_Synthesis inhibits This compound This compound This compound->MEK1_2 inhibits

Caption: this compound inhibits the MEK/ERK signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on DNA synthesis.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., L-929, U-87 MG) Purpurogallin_Treatment 2. Treat with this compound (various concentrations and time points) Cell_Culture->Purpurogallin_Treatment DNA_Labeling 3. DNA Labeling (BrdU or [3H]-thymidine) Purpurogallin_Treatment->DNA_Labeling Assay 4. Perform Assay DNA_Labeling->Assay Data_Analysis 5. Data Analysis (Quantify DNA synthesis inhibition) Assay->Data_Analysis

Caption: Workflow for DNA synthesis inhibition assay.

Experimental Protocols

Two standard methods for measuring the inhibition of DNA synthesis are provided below: the Bromodeoxyuridine (BrdU) Assay and the Tritiated ([3H]) Thymidine Incorporation Assay.

Protocol 1: Bromodeoxyuridine (BrdU) Incorporation Assay

This protocol provides a non-radioactive method for quantifying DNA synthesis.

Materials:

  • Cancer cell lines (e.g., L-929, U-87 MG)

  • Complete cell culture medium

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • BrdU labeling solution (10 mM)

  • Fixing/Denaturing solution

  • Anti-BrdU primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (and a vehicle control) to the respective wells. Incubate for the desired time periods (e.g., 0.5, 6, 12, 24 hours).

  • BrdU Labeling: Add 10 µL of 10X BrdU labeling solution to each well for a final concentration of 1X. Incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Carefully remove the medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.

  • Antibody Incubation:

    • Remove the Fixing/Denaturing solution and wash the wells three times with 1X Wash Buffer.

    • Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with 1X Wash Buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.

  • Detection:

    • Wash the wells three times with 1X Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

    • Add 100 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of DNA synthesis for each this compound concentration relative to the vehicle control.

Protocol 2: Tritiated ([3H]) Thymidine Incorporation Assay

This protocol utilizes a radioactive method for highly sensitive detection of DNA synthesis.

Materials:

  • Cancer cell lines (e.g., L-929, U-87 MG)

  • Complete cell culture medium

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • [3H]-thymidine (1 mCi/mL)

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA), 10% and 5%

  • Ethanol, 95%

  • Scintillation cocktail

  • 96-well microplates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (and a vehicle control) to the respective wells. Incubate for the desired time periods (e.g., 0.5, 6, 12, 24 hours).

  • [3H]-Thymidine Labeling: Add 1 µCi of [3H]-thymidine to each well. Incubate for 4-6 hours at 37°C.

  • Cell Harvesting:

    • Wash the cells twice with cold PBS.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Wash the filters sequentially with cold 10% TCA, 5% TCA, and 95% ethanol.

  • Scintillation Counting:

    • Dry the filters and place them in scintillation vials.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of DNA synthesis for each this compound concentration relative to the vehicle control.

Conclusion

The provided protocols offer robust methods for evaluating the inhibitory effects of this compound on DNA synthesis. These assays, in conjunction with the presented data and pathway information, provide a strong foundation for researchers investigating the anticancer properties of this compound and its potential as a therapeutic agent. Further dose-response studies are recommended to determine the precise IC50 values for DNA synthesis inhibition in various cancer cell lines.

References

Application Notes and Protocols for the Extraction of Purpurogallin from Oak Galls for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurogallin, a benzotropolone-containing natural product found in oak galls (Quercus spp.), has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] This orange-red crystalline compound exhibits potent antioxidant, anti-inflammatory, and anticancer effects.[1][2] The anti-inflammatory properties of this compound are attributed to its ability to modulate key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document provides detailed protocols for the extraction, purification, and quantification of this compound from oak galls, as well as methods to investigate its effects on inflammatory signaling pathways in a research setting.

Data Presentation

Table 1: Comparison of Solvents for the Extraction of Phenolic Compounds from Oak Galls
Solvent SystemExtraction MethodKey FindingsReference
WaterShaking (24h)High extraction yield of total phenolics.[3]
MethanolShaking (24h)Effective for extracting a broad range of phenolic compounds.[3]
Aqueous Methanol (50%)SoxhletHighest extraction efficiency (82.08%) for tannins.[3]
Acetone (100%)Shaking (24h)Highest yield of certain bioactive compounds and highest tannic acid content.[4]
Ethanol (99%)Shaking (24h)Effective, with slightly lower yield than acetone in some studies.[4]
Supercritical CO2 with Methanol Co-solventSCFEYields a comprehensive profile of phenolic compounds.[5][6]

Note: The yields and composition of extracts can vary depending on the specific species of oak gall, geographical location, and harvesting time.

Table 2: Chromatographic Conditions for the Analysis of this compound
ParameterHPLC Method
Column Reverse-phase C18
Mobile Phase Acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid)
Detection UV/Vis or Mass Spectrometry (MS)
Reference [7]

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Oak Galls

This protocol outlines a standard solvent extraction method for obtaining a crude extract enriched with this compound from dried oak galls.

Materials:

  • Dried oak galls (Quercus infectoria or other species)

  • Grinder or mill

  • Methanol

  • Erlenmeyer flask

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Preparation of Oak Gall Powder: Dry the oak galls at room temperature and grind them into a fine powder using a grinder or mill.

  • Maceration: Weigh 100 g of the powdered oak galls and transfer to a 1 L Erlenmeyer flask. Add 500 mL of methanol to the flask.

  • Extraction: Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature of 40-50°C under reduced pressure to obtain a crude methanolic extract.

  • Drying and Storage: Dry the crude extract completely to remove any residual solvent. Store the dried extract at -20°C for further purification.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude methanolic extract of oak galls

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Hexane

  • Ethyl acetate

  • Methanol

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column.

  • Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect the eluting solvent in fractions of equal volume.

  • TLC Monitoring: Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions that show a prominent spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent analytical characterization). Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound.

  • Further Purification (Optional): For higher purity, a second chromatographic step, such as preparative HPLC using a C18 column, can be performed.[8]

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound in the purified extract.

Materials:

  • Purified this compound extract

  • This compound standard (if available)

  • HPLC grade acetonitrile, water, and formic acid

  • HPLC system with a UV/Vis or MS detector

  • C18 reverse-phase HPLC column

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh a known amount of the purified this compound extract and dissolve it in methanol to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Use a mobile phase of acetonitrile and water (with 0.1% formic acid) in a suitable gradient.

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Monitor the elution of this compound at its maximum absorbance wavelength (around 260 nm or 380 nm) or by mass spectrometry.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the calibration curve to determine the concentration of this compound in the sample extract.

Protocol 4: Investigation of this compound's Effect on NF-κB and MAPK Signaling Pathways

This protocol describes how to assess the anti-inflammatory effects of the extracted this compound by analyzing the activation of the NF-κB and MAPK pathways in a cell-based assay using Western blotting.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Purified this compound extract

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • Primary antibodies against: phospho-p65 (NF-κB), p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to approximately 80% confluency.

    • Pre-treat the cells with different concentrations of purified this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific time (e.g., 30-60 minutes) to induce an inflammatory response. Include a vehicle-treated control group and an LPS-only treated group.

  • Protein Extraction:

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their respective total protein levels.

    • Compare the levels of protein phosphorylation between the different treatment groups to determine the effect of this compound on the activation of the NF-κB and MAPK pathways.

Visualizations

Extraction_Workflow Start Dried Oak Galls Grinding Grinding/Milling Start->Grinding Powder Oak Gall Powder Grinding->Powder Extraction Methanol Extraction (Maceration) Powder->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Column Chromatography (Silica Gel) Crude_Extract->Purification Fractions Eluted Fractions Purification->Fractions TLC TLC Analysis Fractions->TLC Pooling Pooling of Fractions TLC->Pooling Final_Concentration Rotary Evaporation Pooling->Final_Concentration Purified_PPG Purified this compound Final_Concentration->Purified_PPG Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway NFkB_Pathway IKK TLR4->NFkB_Pathway Nucleus Nucleus MAPK_Pathway->Nucleus activates transcription factors IkB IκB NFkB_Pathway->IkB phosphorylates NFkB NF-κB (p65) NFkB_Pathway->NFkB releases NFkB->Nucleus translocates to Inflammation Inflammatory Genes (e.g., COX-2, iNOS) Nucleus->Inflammation activates transcription of This compound This compound This compound->MAPK_Pathway inhibits This compound->NFkB_Pathway inhibits

References

Application Note: Purpurogallin as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurogallin (PPG), a benzotropolone-type phenolic compound, is recognized for its potent antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[1][2] Found in various plant materials, including oak galls and as a transformation product in some brewed beverages, its biological activity has made it a compound of interest in pharmacology and drug development.[3][4] Accurate quantification of this compound in complex matrices such as plant extracts, beverages, and biological samples is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.

This document provides detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection.

Applications

Using this compound as a chromatographic standard is applicable for:

  • Quantification: Determining the concentration of this compound in natural product extracts, dietary supplements, and beverages like coffee and tea.[3][5]

  • Quality Control: Ensuring the consistency and potency of raw materials and finished products containing this compound.

  • Pharmacokinetic Studies: Measuring the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological fluids.

  • Antioxidant Activity Assays: Using HPLC to separate and quantify this compound in studies evaluating its free-radical scavenging properties.[6]

Chromatographic Methods and Protocols

Two primary methods are presented: an HPLC-UV method for routine quantification and a more sensitive LC-MS method for trace-level analysis in complex matrices.

Standard Preparation

This compound is sparingly soluble in water but soluble in polar organic solvents.[4]

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade acetonitrile or methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 2-8°C and protected from light.

  • Working Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase or an appropriate solvent (e.g., 80% acetonitrile) to create a calibration curve.[3] A typical concentration range is 0.2 to 5 µg/mL.[3]

Protocol 1: HPLC with UV Detection

This method is suitable for the quantification of this compound in samples where concentrations are relatively high and matrix interference is minimal.

Experimental Workflow:

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Prepare this compound Stock & Working Standards C Inject into HPLC-UV System A->C B Extract Sample (e.g., Solid Phase Extraction) B->C D Separation on C18 Column C->D E Detect at 300 nm D->E F Integrate Peak Area E->F G Construct Calibration Curve F->G H Quantify this compound in Sample G->H

Figure 1: General workflow for quantification using a this compound standard.

Method Parameters:

Parameter Condition
Instrument HPLC system with a Photodiode Array (PDA) or UV-Vis Detector
Column Cosmosil 5C18-AR-II (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase 0.1% Phosphoric Acid in Water : Acetonitrile (95:5, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp. Ambient or 37°C
Injection Vol. 10-20 µL

| Detection | UV at 300 nm (other maxima at 280, 368, and 428 nm can be used)[3] |

Protocol 2: LC with Mass Spectrometry (LC-MS) Detection

This highly sensitive and selective method is ideal for quantifying trace amounts of this compound in complex samples like brewed beverages or biological fluids.[3]

Sample Preparation (for Brewed Beverages): A Solid-Phase Extraction (SPE) cleanup is recommended to remove interfering hydrophobic components.[3]

Method Parameters:

Parameter Condition
Instrument Agilent 1200 series HPLC with 6410 Triple Quadrupole MS or equivalent
Column Kinetex C18 (2.1 x 150 mm, 1.7 µm) or equivalent[3]
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile (30:70, v/v)[3]
Elution Mode Isocratic[3]
Flow Rate 0.2 mL/min[3]
Column Temp. 30°C[3]
Injection Vol. 5 µL[3]
Ionization Electrospray Ionization (ESI), Negative or Positive Mode

| MS Detection | Extracted Ion Chromatogram (EIC) at m/z 219.1[3] |

Data Presentation and Method Validation

Quantitative data derived from the use of this compound as a standard should be validated for linearity, sensitivity, and accuracy. The following table summarizes expected performance metrics based on published data.

ParameterHPLC-UV MethodLC-MS Method
Retention Time (Rt) Varies with exact conditions~1.96 min[3]
Linear Range 0.005 - 0.1 nmol[3]0.2 - 5 µg/mL[3]
Correlation (R²) > 0.99> 0.98[3]
LOD Not Reported71.8 ng/g (dry weight)[1][3]
LOQ Not Reported155.6 ng/g (dry weight)[1][3]
Recovery (with SPE) Not Applicable26.6%[1][3]

Application in Mechanistic Studies

This compound is known to exert anti-inflammatory effects by inhibiting key signaling pathways.[1] When used as a standard in cell-based assays or animal studies, its quantification is vital to correlate concentration with biological effect. One of its primary mechanisms is the suppression of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[1]

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates MAPK->Nucleus Activates Transcription Factors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, iNOS, COX-2) Nucleus->Cytokines Gene Expression PPG This compound PPG->IKK Inhibits PPG->MAPK Inhibits

Figure 2: this compound's inhibition of NF-κB and MAPK signaling pathways.

As shown in Figure 2, this compound inhibits the phosphorylation of IκB and the activation of the MAPK cascade.[1] This prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-1β.[1] Accurate measurement of this compound using the chromatographic methods described here is essential for determining the effective concentrations required to achieve this inhibition.

References

Troubleshooting & Optimization

improving purpurogallin solubility for cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with purpurogallin in cell culture media. The information is designed to address common challenges related to its solubility and experimental application.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is a crystalline solid that is soluble in organic solvents such as Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1][2] For cell culture applications, DMSO is the most common choice for preparing highly concentrated stock solutions.[3]

Q2: I am observing a precipitate in my cell culture media after adding the this compound stock solution. What is causing this?

A2: Precipitation of this compound upon dilution into aqueous cell culture media is a common issue due to its low aqueous solubility.[4][5] This can be caused by several factors:

  • High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit.

  • Improper Dilution Technique: Adding a concentrated DMSO stock directly into the full volume of media without adequate mixing can cause the compound to "crash out" of solution.[5]

  • High Stock Concentration: A very concentrated stock solution can exacerbate precipitation upon dilution.

  • Low Final DMSO Concentration: The final concentration of DMSO in the media may be too low to maintain this compound in solution.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The cytotoxicity of DMSO is cell-type dependent. Generally, a final DMSO concentration of 0.5% (v/v) or lower is well-tolerated by most cell lines without significant cytotoxic effects.[1][6] However, some sensitive cell lines, particularly primary cells, may require concentrations as low as 0.1%.[1][6] It is always recommended to perform a solvent toxicity control experiment to determine the tolerance of your specific cell line.[6]

Q4: Are there alternative methods to improve the solubility of this compound in my cell culture media?

A4: Yes, if using a co-solvent like DMSO alone is insufficient, other techniques can be employed:

  • Co-solvents: In addition to DMSO, other biocompatible co-solvents like polyethylene glycol 400 (PEG400) or glycerin can be used in combination to improve solubility.

  • Surfactants: Non-ionic surfactants such as Tween 80 or Tween 20 can be used at low concentrations to help solubilize hydrophobic compounds.

  • pH Adjustment: The solubility of some compounds can be influenced by pH. However, care must be taken to ensure the final pH of the culture medium remains within the physiological range tolerated by the cells (typically pH 7.2-7.4).

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in cell culture.

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock solution to the media. "Salting out" effect due to rapid dilution.Pre-dilute the stock in a smaller volume of media or Phosphate Buffered Saline (PBS) with vigorous mixing before adding it to the final culture volume.[5]
High stock concentration.Prepare a lower concentration stock solution to reduce the volume needed for the final dilution.[5]
Precipitate appears in the culture vessel after a period of incubation. Exceeded solubility limit at the incubation temperature.Decrease the final concentration of this compound in the experiment.
Instability of the compound in the media over time.Prepare fresh dilutions of this compound for each experiment and avoid storing diluted solutions for extended periods.[5]
Cells show signs of toxicity (e.g., reduced viability, altered morphology). DMSO concentration is too high for the specific cell line.Perform a dose-response curve to determine the maximum tolerated DMSO concentration for your cells. Aim for a final DMSO concentration of ≤ 0.1% if possible.[2][4][6]
Inherent cytotoxicity of this compound at the tested concentration.Perform a dose-response experiment with this compound to determine its IC50 value for your cell line.

Quantitative Data Summary

The solubility of this compound in various solvents is summarized below.

Solvent Solubility Reference
DMSO~25 mg/mL[1][2]
DMF~25 mg/mL[1][2]
Ethanol~1 mg/mL[1][2]
PBS (pH 7.2)Partially soluble[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound into Cell Culture Media

Objective: To prepare a working solution of this compound in cell culture media with minimal precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed cell culture media

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture media.

  • While gently vortexing or swirling the media, add the this compound stock solution dropwise to ensure rapid and even dispersion.

  • Visually inspect the solution for any signs of precipitation. If a precipitate forms, consider using a lower final concentration or a more dilute stock solution.

  • Use the freshly prepared this compound-containing media to treat your cells immediately.

Signaling Pathway Diagrams

This compound has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.

Purpurogallin_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_treatment Cell Treatment This compound This compound Powder Stock 10 mg/mL Stock in DMSO This compound->Stock DMSO DMSO DMSO->Stock Working Final Working Solution Stock->Working Dropwise addition with vortexing Media Cell Culture Media Media->Working Cells Cells in Culture Working->Cells Incubate Incubation Cells->Incubate

Caption: Experimental workflow for preparing and using this compound in cell culture.

NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression This compound This compound This compound->IKK inhibits This compound->NFkB inhibits translocation NFkB_n NF-κB DNA DNA NFkB_n->DNA binds to DNA->Gene

Caption: this compound inhibits the NF-κB signaling pathway.[7]

MAPK_Pathway Stimuli Pro-inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK activates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Gene Inflammatory Gene Expression TranscriptionFactors->Gene induces This compound This compound This compound->MAPK inhibits phosphorylation

Caption: this compound suppresses the MAPK signaling pathway.[7]

TLR_Pathway Ligand Bacterial Lipopeptides TLR1_2 TLR1/TLR2 Heterodimer Ligand->TLR1_2 MyD88 MyD88 TLR1_2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs recruits TRAF6 TRAF6 IRAKs->TRAF6 activates Downstream Downstream Signaling (NF-κB, MAPK) TRAF6->Downstream This compound This compound This compound->TLR1_2 inhibits activation

Caption: this compound specifically inhibits the TLR1/TLR2 activation pathway.

References

optimizing purpurogallin extraction yield from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Purpurogallin Extraction

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in maximizing the yield and purity of this compound from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a bioactive phenolic compound naturally found in sources like oak galls (Quercus sp.) and oak bark.[1] It is recognized for its potent antioxidant, anti-inflammatory, anticancer, and antibacterial properties.[2] These characteristics make it a compound of significant interest for pharmaceutical and nutraceutical applications.

Q2: Which natural sources are richest in this compound or its precursors?

A2: Oak galls (also known as nutgalls) are a primary source, containing high concentrations of gallotannins and phenolic acids which can yield this compound.[3][4] It can also be found in oak bark and is formed during the roasting of coffee beans from the conversion of other phenolic compounds.[5]

Q3: What are the main challenges in extracting this compound?

A3: The main challenges include its hydrophobicity (low solubility in water), which complicates extraction from aqueous-based natural matrices.[1][6][7] this compound can also be sensitive to oxidation and heat, potentially degrading during extraction if conditions are not optimized.[8][9][10] Co-extraction of other compounds can also complicate purification.

Q4: How is this compound yield typically quantified?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and precise method for quantifying this compound.[11][12] For more detailed structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.[6][7] Spectrophotometric methods measuring absorbance at 420 nm can also be used for detection, though they may be less reliable for complex samples.[6]

Troubleshooting Guide

This section addresses common issues encountered during this compound extraction.

Problem 1: Low or No this compound Yield

Q: I performed an extraction, but my final yield is significantly lower than expected. What could be the cause?

A: Low yield is a common issue stemming from several factors. Use the following logical flowchart to diagnose the problem.

References

Technical Support Center: Troubleshooting Purpurogallin Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving purpurogallin peak tailing issues during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape in HPLC important?

This compound is a phenolic compound known for its antioxidant properties.[1][2] Achieving a symmetrical, sharp peak in HPLC is crucial for accurate quantification and resolution from other components in a sample. Peak tailing, an asymmetry where the latter half of the peak is broader, can compromise the accuracy of integration and reduce the separation efficiency between closely eluting compounds.[3][4]

Q2: What are the most common causes of this compound peak tailing in reversed-phase HPLC?

The most frequent causes of peak tailing for this compound, a phenolic compound, in reversed-phase HPLC include:

  • Secondary Interactions with Silanol Groups: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar functional groups of this compound.[4][5][6] These interactions lead to a secondary, undesirable retention mechanism that causes peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both this compound and the residual silanol groups.[3][7][8][9][10] If the pH is not optimal, it can lead to inconsistent interactions and peak asymmetry.

  • Column Contamination: Accumulation of strongly retained sample matrix components or impurities on the column can lead to active sites that cause peak tailing.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in a distorted peak shape.[6]

  • Extra-column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[11]

Q3: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a powerful tool for controlling the peak shape of ionizable compounds like this compound.[8][10] this compound has phenolic hydroxyl groups that can deprotonate at higher pH values, making the molecule more polar. Similarly, residual silanol groups on the silica-based stationary phase are acidic and become ionized (negatively charged) at a pH above 3.0.[4][5]

To minimize peak tailing, it is generally recommended to work at a low pH (typically between 2 and 4).[3][7] At this acidic pH, the ionization of the silanol groups is suppressed, reducing the secondary interactions with this compound. This results in a more symmetrical peak shape. A mobile phase containing 0.1% formic acid is commonly used for the analysis of this compound to ensure an acidic environment.[1]

Q4: Can mobile phase additives help in reducing this compound peak tailing?

Yes, mobile phase additives can be used to improve peak shape. For phenolic compounds, the most common approach is the addition of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase to maintain a low pH. In some cases, for basic compounds that exhibit tailing due to silanol interactions, a small amount of a basic modifier like triethylamine (TEA) can be added. TEA acts as a competing base that interacts with the active silanol sites, effectively masking them from the analyte. However, for an acidic compound like this compound, the primary strategy is to control the pH with an acidic additive.

Q5: What should I do if I suspect my column is contaminated?

If you observe a gradual increase in peak tailing and backpressure over several injections, your column may be contaminated. A systematic column cleaning procedure should be performed. This typically involves flushing the column with a series of solvents of increasing strength to remove strongly retained compounds. It is crucial to disconnect the column from the detector during the cleaning process to prevent contamination of the detector cell.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of this compound peak tailing.

Step 1: Initial Assessment and Data Collection

Before making any changes to your HPLC system, it is important to systematically evaluate the problem.

  • Quantify the Tailing: Calculate the Tailing Factor (Tf) or Asymmetry Factor (As) of the this compound peak. A value greater than 1.2 often indicates a potential issue.

  • Review Chromatographic History: Compare the current chromatogram with previous successful analyses of this compound. Note any changes in retention time, peak shape, and resolution.

  • Check System Suitability Parameters: Ensure that your HPLC system is performing within the established system suitability limits.

Step 2: Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.

TroubleshootingWorkflow Start Peak Tailing Observed (Tf > 1.2) Check_Mobile_Phase Verify Mobile Phase - Correct pH? - Freshly prepared? Start->Check_Mobile_Phase Check_Column Evaluate Column - Age and usage? - Contamination suspected? Start->Check_Column Check_Method_Parameters Review Method Parameters - Sample concentration? - Injection volume? Start->Check_Method_Parameters Check_System Inspect HPLC System - Connections tight? - Dead volume minimized? Start->Check_System Adjust_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Check_Mobile_Phase->Adjust_pH pH incorrect or old mobile phase Clean_Column Perform Column Cleaning Protocol Check_Column->Clean_Column Contamination suspected Optimize_Injection Reduce Injection Volume or Dilute Sample Check_Method_Parameters->Optimize_Injection Overload suspected System_Maintenance Perform System Maintenance Check_System->System_Maintenance Leaks or dead volume found Resolved Peak Tailing Resolved Adjust_pH->Resolved Replace_Column Replace Column Clean_Column->Replace_Column Tailing persists Clean_Column->Resolved Tailing improves Optimize_Injection->Resolved System_Maintenance->Resolved Replace_Column->Resolved

Caption: A logical workflow for troubleshooting this compound peak tailing in HPLC.

Data Presentation

The following table illustrates the expected effect of mobile phase pH on the peak asymmetry of a typical phenolic compound like this compound. Note that these are representative values and actual results may vary depending on the specific column and HPLC system used.

Mobile Phase pHExpected Tailing Factor (Tf)Peak Shape DescriptionRationale
7.0> 2.0Severe TailingAt neutral pH, residual silanol groups are ionized, leading to strong secondary interactions with the polar this compound molecule.
5.01.5 - 2.0Moderate TailingPartial ionization of silanol groups still results in significant secondary interactions.
4.01.2 - 1.5Slight TailingIonization of silanol groups is largely suppressed, but some minor interactions may still occur.
3.01.0 - 1.2Symmetrical PeakThe acidic mobile phase effectively suppresses silanol ionization, minimizing secondary interactions and leading to an optimal peak shape.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for this compound Analysis

Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape for this compound.

Materials:

  • This compound standard

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid (88%)

  • Phosphoric acid (85%)

  • pH meter

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Prepare Aqueous Mobile Phase Buffers:

    • pH 3.0: Add approximately 0.1% (v/v) of formic acid to HPLC grade water. Adjust to pH 3.0 using a pH meter and small additions of formic acid or a dilute basic solution if necessary.

    • pH 4.0: Prepare a buffer at pH 4.0 using a suitable buffer system (e.g., acetate buffer).

    • pH 5.0: Prepare a buffer at pH 5.0 using a suitable buffer system.

    • pH 7.0: Use unbuffered HPLC grade water or a neutral buffer (e.g., phosphate buffer).

  • Prepare Mobile Phases: For each pH level, prepare the mobile phase by mixing the aqueous buffer with acetonitrile in the desired ratio (e.g., a starting point could be 50:50 v/v). Ensure all mobile phases are thoroughly degassed before use.

  • HPLC Analysis:

    • Equilibrate the C18 column with the first mobile phase (e.g., pH 7.0) for at least 30 minutes or until a stable baseline is achieved.

    • Inject the this compound standard solution.

    • Record the chromatogram and calculate the Tailing Factor (Tf) or Asymmetry Factor (As) for the this compound peak.

    • Repeat the equilibration and injection for each of the prepared mobile phases, moving from higher to lower pH.

  • Data Analysis: Compare the tailing factors obtained at each pH level. The optimal pH is the one that provides a tailing factor closest to 1.0.

Protocol 2: HPLC Column Cleaning for Phenolic Compound Analysis

Objective: To remove strongly retained contaminants from a C18 column used for this compound analysis.

Materials:

  • HPLC grade water

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade isopropanol

Procedure:

Important: Disconnect the column from the detector before starting the cleaning procedure. The flow rate should be reduced to half of the analytical flow rate.

  • Initial Wash (to remove buffers): Flush the column with 10-20 column volumes of HPLC grade water.

  • Organic Wash (to remove non-polar contaminants): Flush the column with 10-20 column volumes of 100% acetonitrile.

  • Stronger Organic Wash (for strongly retained hydrophobic compounds): Flush the column with 10-20 column volumes of 100% isopropanol.

  • Re-equilibration:

    • Flush the column with 10-20 column volumes of 100% acetonitrile.

    • Flush the column with a mixture of acetonitrile and water that is compatible with your mobile phase (e.g., 50:50 v/v).

    • Finally, equilibrate the column with your initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Performance Check: Reconnect the column to the detector and inject a standard solution of this compound to check for improved peak shape and performance. If peak tailing persists, the column may be irreversibly damaged and may need to be replaced.

References

minimizing purpurogallin degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with purpurogallin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize this compound degradation during your experimental sample preparation, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a naturally occurring phenolic compound with potent antioxidant and anti-inflammatory properties.[1][2] Its stability is crucial for accurate experimental outcomes, as degradation can lead to a loss of biological activity and the formation of interfering byproducts, ultimately affecting the reproducibility and validity of your research.

Q2: What are the main factors that cause this compound degradation?

The primary factors contributing to this compound degradation are exposure to light, alkaline pH, elevated temperatures, and oxygen. As a phenolic compound, it is susceptible to oxidation, which can be accelerated by these environmental factors.

Q3: How can I visually identify this compound degradation?

Pure this compound is typically an orange-red crystalline solid.[3][4] A color change to a brownish hue can indicate degradation or the presence of impurities.[4] For solutions, a noticeable color change over time, especially when exposed to light or air, suggests degradation.

Q4: What are the recommended storage conditions for this compound?

To ensure long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage is necessary, store solutions at low temperatures (2-8°C), protect them from light, and consider purging the container with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results This compound degradation during sample preparation.Review your sample preparation workflow. Ensure minimal exposure to light, heat, and oxygen. Prepare fresh solutions for each experiment.
Color of this compound solution changes during the experiment Oxidation of this compound due to exposure to air and/or light.Work in a low-light environment or use amber-colored labware. Prepare solutions immediately before use. If possible, degas your solvents and purge the headspace of your sample vials with an inert gas.
Low recovery of this compound after extraction Degradation due to inappropriate solvent or pH. This compound is known to be unstable in alkaline conditions (e.g., pH 7.4).[5][6]Use solvents that have been purged with inert gas. Maintain a slightly acidic to neutral pH (pH 4-6) during extraction and in your final sample solution.
Appearance of unexpected peaks in HPLC analysis Formation of degradation products.Analyze a freshly prepared standard solution of this compound to establish its retention time. Compare the chromatograms of your samples to identify potential degradation peaks. Consider using a stability-indicating HPLC method.[7][8]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution

This protocol describes the preparation of a this compound stock solution for use in various assays, with steps to minimize degradation.

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO) or ethanol (HPLC grade, degassed)

    • Amber glass vial with a PTFE-lined cap

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Weigh the desired amount of solid this compound in a clean, dry amber glass vial.

    • Add the appropriate volume of degassed DMSO or ethanol to achieve the desired concentration.

    • Briefly vortex the vial to dissolve the this compound completely.

    • Purge the headspace of the vial with a gentle stream of inert gas for 10-15 seconds.

    • Immediately cap the vial tightly.

    • Store the stock solution at 2-8°C and protected from light. It is recommended to use the solution within 24 hours.

Protocol 2: General Sample Preparation Workflow for Biological Assays

This workflow outlines key considerations for handling this compound during a typical cell-based or enzymatic assay.

This compound Antioxidant Mechanism cluster_fenton Fenton Reaction ros Free Radicals (e.g., O2•-, •OH) ppg This compound ros->ppg Scavenging protection Reduced Oxidative Stress & Cell Damage ppg->protection Inhibition of Lipid Peroxidation fe2 Fe²⁺ ppg->fe2 Chelation fe3 Fe³⁺ oh •OH fe2->oh Catalyzes h2o2 H₂O₂ h2o2->oh

References

Purpurogallin Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of purpurogallin.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound should be an orange to orange-red crystalline solid.[1][2] A brown or dark-colored powder indicates the presence of impurities.[1]

Q2: What are the common methods for analyzing the purity of this compound?

A2: Several analytical techniques can be used to assess the purity of this compound, including:

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification and identification.[3]

  • UV-Vis Spectrophotometry by monitoring absorbance at approximately 420 nm.[4]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.[1]

  • Fourier-Transform Infrared Spectroscopy (FT-IR) for structural information.[1]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in polar organic solvents but has low solubility in water.[2] Acetonitrile, ethanol, and acetic acid are commonly used solvents for dissolving and recrystallizing this compound.[5][6]

Q4: What are the main sources of impurities in this compound preparations?

A4: Impurities can arise from several sources, including unreacted starting materials like pyrogallol, byproducts from side reactions during synthesis, and degradation products.[1] The order of reagent addition during synthesis is critical; for instance, adding pyrogallol to the oxidant can result in the formation of a black tar that is difficult to purify.[1]

Q5: How stable is this compound under different conditions?

A5: The stability of phenolic compounds like this compound can be influenced by pH and temperature. While specific data for this compound is limited, related compounds like anthocyanins show greater stability at acidic pH and are prone to degradation at higher temperatures (e.g., above 80°C).[7] The precursor, pyrogallol, is known to be unstable at a neutral pH of 7.4, rapidly converting to this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound purification.

Problem 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Inefficient Extraction Ensure the chosen solvent is appropriate for this compound. Acetonitrile extraction has shown higher recovery than water extraction.[3][8] Consider pressurized-heat extraction to improve efficiency.
Low Recovery from Solid Phase Extraction (SPE) The hydrophobic nature of this compound can lead to strong binding to C18 cartridges, resulting in low recovery (reported as low as 26.6%).[3][8] Try eluting with a higher concentration of organic solvent (e.g., 80% acetonitrile in water) or perform multiple elution steps with varying solvent strengths.[3]
Precipitation During Purification If this compound precipitates out of solution unexpectedly, try adjusting the solvent composition, pH, or temperature. Adding a co-solvent might be necessary to maintain solubility.
Product Loss During Washing When washing the crude product, use cold distilled water (5-10°C) to minimize the loss of this compound, which has some solubility in water.[6]
Formation of Tarry Byproducts During synthesis, ensure the oxidant (e.g., sodium iodate) is added slowly to the pyrogallol solution. Reversing the order of addition can lead to the formation of intractable black tar and very little desired product.[1]
Problem 2: Product is Brown or Black, Not Orange
Possible Cause Troubleshooting Step
Presence of Oxidized Impurities Crude this compound is often described as a brown material.[1] Recrystallization is a crucial step for removing these color impurities. Acetic acid is an effective solvent for recrystallization to obtain deep red needles.[6]
Incomplete Reaction or Side Reactions Review the synthesis protocol. Incorrect stoichiometry, temperature, or reaction time can lead to a mixture of products. Ensure an excess of the reducing agent (pyrogallol) is maintained during the reaction.[1]
Residual Starting Material Unreacted pyrogallol can contribute to discoloration. Ensure the product is thoroughly washed. Purity can be checked by TLC or HPLC.
Problem 3: Issues with Chromatographic Purification (HPLC/LC-MS)
Possible Cause Troubleshooting Step
Peak Distortion or Tailing Direct injection of crude extracts can cause these issues.[3] Always use a sample cleanup step, such as Solid Phase Extraction (SPE), before injection.
Carry-over Between Samples The hydrophobicity of this compound can lead to carry-over in the injection system. Implement a rigorous needle and column wash protocol between runs, potentially using a strong solvent like 100% acetonitrile.
Poor Separation from Hydrophobic Impurities Optimize the mobile phase composition. For C18 columns, adjusting the ratio of acetonitrile or methanol to water can improve resolution. A gradient elution may be necessary for complex mixtures.

Quantitative Data Summary

The following tables summarize quantitative data from various this compound extraction and purification experiments.

Table 1: Recovery of this compound Using Different Extraction and SPE Methods

MethodRecovery RateReference
Solid Phase Extraction (SPE) alone26.6%[3][8]
Acetonitrile Extraction (ANE) + SPE6.8%[3][8]
Water Extraction (WTE) + SPE2.6%[3][8]

Table 2: Yield of this compound from Different Synthesis Methods

Synthesis MethodStarting MaterialProductYieldReference
Sodium Iodate Oxidation2 g Pyrogallol1.0 g this compound50%[5]
Peroxidase-Catalyzed Oxidation1 g PyrogallolVaries25% - 36%[6]
Optimized Peroxidase Method1 g Pyrogallol-Up to 78%
Aerobic Oxidation (Cu(I)/PEI)504 mg Pyrogallol-76%[6]

Experimental Protocols

Protocol 1: Synthesis and Recrystallization of this compound

This protocol is adapted from a method using sodium iodate as the oxidant.

  • Reaction Setup: Suspend 2g of pyrogallol in a small amount of water in a flask and cool to 0°C in an ice bath.

  • Oxidant Addition: Slowly add a solution of 1.6g of sodium iodate in 20 mL of water to the pyrogallol suspension dropwise while maintaining the temperature at 0°C.

  • Precipitation: Upon addition of the oxidant, a dark red precipitate will form. Continue stirring at 0°C for a specified time (e.g., 1 hour).

  • Filtration: Filter the dark red precipitate from the reaction mixture using a Buchner funnel.

  • Washing: Wash the crude product with cold distilled water (5-10°C) to remove water-soluble impurities.[6]

  • Recrystallization: Dissolve the crude product in a minimal amount of hot acetic acid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Final Product: Filter the resulting orange-red crystals and dry them under a vacuum. The expected product is approximately 1.0g of this compound.[5]

Protocol 2: Solid Phase Extraction (SPE) for this compound Cleanup

This protocol is designed for cleaning up this compound from crude extracts before analytical procedures like LC-MS.[3]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of acetonitrile, followed by 3 mL of water through it.

  • Sample Loading: Directly load the crude extract (dissolved in a suitable solvent) onto the conditioned cartridge.

  • Washing Polar Impurities: Wash the cartridge with 3 x 3 mL of water to remove highly polar compounds.

  • Washing Less Polar Impurities: Further wash the cartridge with 3 x 3 mL of 20% (v/v) acetonitrile in water.

  • Elution: Elute the this compound from the cartridge using 1 mL of 80% (v/v) acetonitrile in water. This higher concentration of organic solvent helps to displace the hydrophobic this compound while leaving even more hydrophobic impurities behind.

  • Filtration: Pass the eluent through a 0.45 µm filter before analysis.

Visualizations

Purpurogallin_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Pyrogallol Pyrogallol Suspension in Water (0°C) Reaction Stir at 0°C Pyrogallol->Reaction NaIO3 Sodium Iodate Solution NaIO3->Reaction Add Dropwise Precipitate Dark Red Precipitate Forms Reaction->Precipitate Filter1 Filter Crude Product Precipitate->Filter1 Wash Wash with Cold Water Filter1->Wash Recrystallize Recrystallize from Hot Acetic Acid Wash->Recrystallize Filter2 Filter Crystals Recrystallize->Filter2 Dry Dry Under Vacuum Filter2->Dry FinalProduct Pure Orange-Red this compound Dry->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

SPE_Purification_Workflow Start Crude this compound Extract Condition 1. Condition C18 Cartridge (Acetonitrile, then Water) Start->Condition Load 2. Load Sample Condition->Load Wash1 3. Wash with Water (Removes Polar Impurities) Load->Wash1 Wash2 4. Wash with 20% Acetonitrile (Removes Less Polar Impurities) Wash1->Wash2 Elute 5. Elute with 80% Acetonitrile Wash2->Elute Product Purified this compound Fraction Elute->Product Filter 6. Filter (0.45 µm) Product->Filter End Ready for Analysis (LC-MS) Filter->End

Caption: Solid Phase Extraction (SPE) workflow for this compound cleanup.

Troubleshooting_Logic cluster_yield Low Yield Solutions cluster_color Color Impurity Solutions Start Purification Result LowYield Is Yield Low? Start->LowYield BadColor Is Color Brown/Black? LowYield->BadColor No CheckExtraction Optimize Extraction Solvent LowYield->CheckExtraction Yes GoodProduct Proceed with Analysis BadColor->GoodProduct No Recrystallize Recrystallize Product (e.g., from Acetic Acid) BadColor->Recrystallize Yes OptimizeSPE Modify SPE Elution CheckExtraction->OptimizeSPE CheckWashing Use Cold Wash Water OptimizeSPE->CheckWashing CheckSynthesis Verify Synthesis Conditions Recrystallize->CheckSynthesis

Caption: Troubleshooting logic for common this compound purification issues.

References

Purpurogallin Technical Support Center: Navigating the Nuances of pH in Your Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Purpurogallin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the critical role of pH in the stability and activity of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound, with a focus on pH-related issues.

Issue 1: Variability in Xanthine Oxidase (XO) Inhibition Assays

  • Question: My IC50 values for this compound in a xanthine oxidase inhibition assay are inconsistent. What could be the cause?

  • Answer: Inconsistent IC50 values for this compound in XO inhibition assays are frequently linked to the stability of its precursor, pyrogallol, which converts to the more active this compound under specific pH conditions. Pyrogallol is unstable in solutions with a pH greater than 6.5 and readily converts to this compound at a physiological pH of 7.4.[1] This conversion is a key factor in the potent XO inhibitory activity observed.[1] To ensure reproducible results, it is crucial to control the pre-incubation time and pH of your pyrogallol solution if you are generating this compound in situ. For direct assays with this compound, ensure the pH of your assay buffer is stable and appropriate for the enzyme's optimal activity, typically around pH 7.4 for XO.

Issue 2: Precipitation of this compound in Aqueous Buffers

  • Question: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. How can I resolve this?

  • Answer: this compound is sparingly soluble in aqueous solutions, including Phosphate-Buffered Saline (PBS) at pH 7.2.[2][3] Precipitation can occur if the concentration of this compound in the final assay solution exceeds its solubility at that specific pH and temperature.

    • Solubility Data: this compound is soluble in organic solvents like DMSO and DMF at approximately 25 mg/mL, and in ethanol at about 1 mg/mL.[2]

    • Recommendations:

      • Prepare a high-concentration stock solution in DMSO or DMF.

      • When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is minimal to avoid physiological effects in biological assays.

      • Perform serial dilutions to determine the highest workable concentration of this compound in your specific buffer system without precipitation.

      • It is not recommended to store aqueous solutions of this compound for more than one day due to potential stability issues.[2]

Issue 3: Unexpected Color Changes in Solution

  • Question: My this compound solution changes color over time, especially at alkaline pH. Is this normal?

  • Answer: Yes, color changes in this compound solutions, particularly at alkaline pH, can indicate degradation or oxidation. This compound is an orange-red solid, and its solution's color can be an indicator of its stability.[4] The oxidation of this compound in alkaline solutions has been described, involving the formation of a purpurogalloquinone intermediate. To minimize degradation, it is advisable to prepare fresh aqueous solutions of this compound for each experiment and to work at a pH where the compound is most stable for your specific application. For enzymatic assays, the optimal pH for the enzyme should be balanced with the stability of this compound.

Frequently Asked Questions (FAQs)

Stability

  • What is the optimal pH for this compound stability in aqueous solutions?

    • While specific quantitative data on the half-life of this compound at various pH values is limited, its precursor, pyrogallol, is known to be more stable in acidic conditions (pH < 6.5). This compound itself is formed under neutral to alkaline conditions. It is recommended to handle this compound solutions at a pH as close to neutral as the experiment allows and to prepare them fresh to minimize degradation.

  • How should I store this compound?

    • As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[2] Aqueous solutions should be used within a day of preparation.[2] Stock solutions in anhydrous organic solvents like DMSO or DMF can be stored at -20°C for longer periods, though it is best to prepare fresh dilutions for each experiment.

Activity

  • How does pH affect the antioxidant activity of this compound?

    • The antioxidant activity of phenolic compounds can be pH-dependent. While specific studies on the pH-dependent antioxidant activity of this compound are not abundant, the general principle is that the deprotonation of hydroxyl groups at higher pH can influence the radical scavenging mechanism. For assays like DPPH or ABTS, it is crucial to maintain a consistent and reported pH to ensure comparable results.

  • What is the optimal pH for this compound in enzyme inhibition assays?

    • The optimal pH will depend on the specific enzyme being studied. For instance, in xanthine oxidase inhibition assays, a pH of 7.4 is commonly used, which is also the pH at which its precursor, pyrogallol, efficiently converts to this compound.[1] For peroxidase activity assays using pyrogallol as a substrate to form this compound, a pH of 6.0 is recommended. Always consult the literature for the optimal pH of your target enzyme and consider the stability of this compound at that pH.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
Dimethylformamide (DMF)~25 mg/mL[2][3]
Dimethyl sulfoxide (DMSO)~25 mg/mL[2][3]
Ethanol~1 mg/mL[2][3]
Phosphate-Buffered Saline (PBS), pH 7.2Slightly soluble[2][3]

Table 2: pH Considerations for Common this compound-Related Assays

AssayKey pH-Related ParameterRecommended pHReference
Xanthine Oxidase InhibitionOptimal enzyme activity and this compound formation7.4[1]
Peroxidase Activity (Pyrogallol Substrate)Optimal enzyme activity for this compound formation6.0
Antioxidant Capacity (e.g., DPPH, ABTS)Consistent conditions for comparable resultsAssay-dependent, report pH

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol provides a framework for evaluating the stability of this compound at different pH values.

  • Buffer Preparation: Prepare a series of buffers at your desired pH values (e.g., pH 4, 7, and 9). Common buffers include phosphate for neutral pH and acetate or citrate for acidic pH. Ensure the buffer components do not interfere with HPLC detection at your chosen wavelength.

  • Sample Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO). Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis, ensuring the organic solvent concentration is low and consistent across all samples.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Immediately analyze the aliquots by reverse-phase HPLC.

    • Column: C18 column.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid for acidic pH) and an organic phase (e.g., acetonitrile or methanol). The pH of the mobile phase is critical for consistent retention times.[5]

    • Detection: UV detector at a wavelength where this compound has a strong absorbance (e.g., around 420 nm).

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the t=0 time point. This data can be used to determine the degradation kinetics and half-life at each pH.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_buffer Prepare Buffers (e.g., pH 4, 7, 9) prep_samples Dilute Stock into Buffers prep_buffer->prep_samples prep_stock Prepare this compound Stock (DMSO) prep_stock->prep_samples incubate Incubate at Controlled Temperature prep_samples->incubate sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis (C18, UV @ 420nm) sampling->hplc data_analysis Calculate % Remaining & Degradation Rate hplc->data_analysis

Caption: Workflow for assessing this compound stability at different pH values.

ph_impact_pathway cluster_conditions pH Conditions cluster_molecules Molecular State cluster_activity Biological Activity acidic_ph Acidic pH (<6.5) pyrogallol Pyrogallol acidic_ph->pyrogallol Stable neutral_alkaline_ph Neutral to Alkaline pH (>6.5) This compound This compound neutral_alkaline_ph->this compound Formation from Pyrogallol degradation_products Degradation Products neutral_alkaline_ph->degradation_products Potential Degradation pyrogallol->this compound Conversion low_xo_inhibition Low XO Inhibition pyrogallol->low_xo_inhibition This compound->degradation_products Degrades high_xo_inhibition High XO Inhibition This compound->high_xo_inhibition reduced_activity Reduced Activity degradation_products->reduced_activity

Caption: Impact of pH on this compound formation, stability, and activity.

References

Technical Support Center: Preventing Auto-oxidation of Purpurogallin in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing purpurogallin, maintaining its stability in solution is critical for obtaining accurate and reproducible experimental results. This compound, a potent antioxidant, is unfortunately susceptible to auto-oxidation, particularly in aqueous solutions. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize this compound degradation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring phenolic compound with significant antioxidant and anti-inflammatory properties. However, its polyhydroxylated benzotropolone structure makes it prone to oxidation, especially in solution. This degradation can lead to a loss of biological activity and the formation of confounding byproducts, impacting experimental outcomes.

Q2: What are the main factors that contribute to the auto-oxidation of this compound?

The primary factors influencing this compound's stability in solution are:

  • pH: this compound is highly unstable in neutral to alkaline conditions (pH > 6.5). Its precursor, pyrogallol, is also unstable at physiological pH 7.4 and readily converts to this compound, which can then further oxidize.

  • Dissolved Oxygen: The presence of molecular oxygen is a key driver of the oxidation process.

  • Temperature: Higher temperatures can accelerate the rate of oxidation.

  • Light Exposure: Like many phenolic compounds, this compound may be susceptible to photodegradation.

  • Presence of Metal Ions: Transition metal ions can catalyze oxidation reactions.

Q3: How can I visually detect if my this compound solution has degraded?

Freshly prepared this compound solutions typically have a distinct color. A noticeable change in color, often to a darker or brownish hue, can be an initial indicator of degradation. However, for quantitative assessment, analytical methods are necessary. The appearance of a yellow-brown color can indicate the presence of this compound, and its degradation can be monitored by observing changes in absorbance at 420 nm.[1][2]

Q4: What are the recommended storage conditions for this compound?

  • Solid Form: As a crystalline solid, this compound is relatively stable. For long-term storage, it should be kept at -20°C in a tightly sealed container to protect it from light and moisture.

  • Stock Solutions: If you need to prepare stock solutions, use an organic solvent like DMSO, ethanol, or dimethylformamide (DMF) where this compound is more soluble and stable. These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: It is strongly recommended to prepare fresh aqueous solutions of this compound immediately before use. Storing aqueous solutions for more than a day is not advisable due to rapid degradation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound solutions.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent or lower-than-expected biological activity in experiments. Degradation of this compound in the experimental medium.1. Prepare Fresh Solutions: Always use freshly prepared this compound solutions for each experiment. Avoid using solutions that have been stored, especially at room temperature or in aqueous buffers. 2. Optimize pH: If your experimental conditions allow, maintain a slightly acidic pH (below 6.5) to improve stability. 3. Use Antioxidants: Consider adding a co-antioxidant to your solution. While specific data for this compound is limited, antioxidants like ascorbic acid or Trolox are commonly used to stabilize phenolic compounds in cell culture media.[3] 4. Minimize Oxygen Exposure: De-gas your solvents and buffers by sparging with an inert gas like nitrogen or argon before preparing your this compound solution.
Visible color change in the this compound solution during the experiment. Auto-oxidation of this compound.1. Protect from Light: Conduct your experiments in low-light conditions or use amber-colored tubes/plates to minimize light exposure. 2. Control Temperature: Maintain a consistent and, if possible, lower temperature during your experiment to slow down the degradation rate.
Precipitate formation in the cell culture medium. Poor solubility of this compound in aqueous media, leading to precipitation over time.1. Check Final Solvent Concentration: When diluting a DMSO stock solution into your medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity and precipitation.[3] 2. Serial Dilutions: Perform serial dilutions to achieve the final desired concentration, adding the this compound stock solution to the pre-warmed medium while gently mixing.[3]

Quantitative Data Summary

While specific kinetic data for this compound degradation across a wide range of conditions is not extensively available in the literature, the following table summarizes key quantitative information regarding its analysis and the stability of its precursor, pyrogallol.

Parameter Value/Range Conditions Reference
This compound Quantification (LC-MS) Limit of Detection: 71.8 ng/g dw; Limit of Quantification: 155.6 ng/g dwIn brewed beverages[4][5]
Pyrogallol Stability Stable at pH 5-6.5; Unstable at pH > 6.510 min at 37°C
Pyrogallol to this compound Conversion Readily occurspH 7.4 solution[3][6]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution for In Vitro Experiments

This protocol provides a general framework for preparing a this compound solution with enhanced stability for use in cell culture or other aqueous-based assays.

  • Solvent Deoxygenation:

    • Take the required volume of your desired solvent (e.g., cell culture medium, phosphate-buffered saline).

    • Sparge the solvent with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in an anhydrous, organic solvent such as DMSO.

    • Store the stock solution in small, single-use aliquots at -80°C, protected from light.

  • Working Solution Preparation:

    • Immediately before your experiment, thaw a single aliquot of the this compound stock solution.

    • Perform serial dilutions of the stock solution in the deoxygenated solvent to achieve the final desired concentration.

    • If compatible with your experimental system, consider the addition of a stabilizing antioxidant like ascorbic acid (final concentration typically 10-100 µM). Conduct preliminary tests to ensure the antioxidant does not interfere with your assay.

  • Experimental Use:

    • Use the freshly prepared working solution immediately.

    • Minimize the exposure of the solution to air and light throughout the experiment.

Protocol 2: Monitoring this compound Stability by UV-Vis Spectrophotometry

This protocol describes a method to assess the stability of this compound in a given solution over time.

  • Solution Preparation:

    • Prepare the this compound solution in the buffer or medium of interest at the desired concentration.

  • Initial Absorbance Measurement:

    • Immediately after preparation (t=0), measure the absorbance of the solution at 420 nm using a UV-Vis spectrophotometer. Use the corresponding solvent as a blank.

  • Incubation:

    • Incubate the solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • Time-Point Measurements:

    • At regular intervals (e.g., every 15, 30, or 60 minutes), take an aliquot of the solution and measure its absorbance at 420 nm.

  • Data Analysis:

    • Plot the absorbance at 420 nm versus time. A decrease in absorbance over time indicates the degradation of this compound.

    • The rate of degradation can be determined from the slope of this plot.

Visualizations

Purpurogallin_Auto_Oxidation_Pathway cluster_oxidation Auto-Oxidation Pyrogallol Pyrogallol This compound This compound Pyrogallol->this compound Oxidation (O2, alkaline pH) Purpurogalloquinone Purpurogalloquinone This compound->Purpurogalloquinone Oxidation (O2) Degradation_Products Degradation Products Purpurogalloquinone->Degradation_Products Decay

Caption: Auto-oxidation pathway of this compound.

Troubleshooting_Workflow Problem Inconsistent Experimental Results (Suspected this compound Instability) Check_Solution_Prep Review Solution Preparation Protocol Problem->Check_Solution_Prep Fresh_Solution Using freshly prepared solutions? Check_Solution_Prep->Fresh_Solution pH_Control Is the pH of the medium < 6.5? Fresh_Solution->pH_Control Yes Use_Fresh Action: Prepare fresh solutions immediately before each experiment. Fresh_Solution->Use_Fresh No Oxygen_Exposure Is the solution protected from oxygen? pH_Control->Oxygen_Exposure Yes Adjust_pH Action: Adjust pH if possible, or use a more stable solvent. pH_Control->Adjust_pH No Inert_Atmosphere Action: De-gas solvents and work under an inert atmosphere. Oxygen_Exposure->Inert_Atmosphere No Add_Antioxidant Consider adding a co-antioxidant (e.g., ascorbic acid). Oxygen_Exposure->Add_Antioxidant Yes

Caption: Troubleshooting workflow for this compound instability.

References

Validation & Comparative

A Comparative Analysis of Purpurogallin and Allopurinol as Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of gout treatment and management of hyperuricemia, the inhibition of xanthine oxidase (XO) remains a cornerstone of therapy. Allopurinol, a long-established drug, has been the primary clinical option for decades. However, the exploration of natural compounds with potent XO inhibitory activity has led to significant interest in molecules like purpurogallin, a benzotropolone-containing natural compound. This guide provides a detailed, data-driven comparison of this compound and allopurinol, offering insights for researchers, scientists, and drug development professionals.

Quantitative Comparison of Inhibitory Potency

The inhibitory efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The table below summarizes the reported IC50 values for this compound and allopurinol against xanthine oxidase from various studies. It is important to note that direct comparison of IC50 values should be made with caution due to variations in experimental conditions such as enzyme source, substrate concentration, and pH.

CompoundIC50 Value (µM)Inhibition TypeEnzyme SourceSubstrateReference
This compound 0.2---[1][2]
2.96 ± 0.12Uncompetitive-Xanthine[3]
5.60 ± 0.13Reversible Mixed-Type--[4]
~15.2-In vitro assay-[5]
Allopurinol 2.84 ± 0.41Competitive-Xanthine[6]
8.4-In vitro assay-[5]
-Competitive-Xanthine[6][7]

Note: A lower IC50 value indicates a higher inhibitory potency.

Mechanism of Xanthine Oxidase Inhibition

Allopurinol: Allopurinol functions as a competitive inhibitor of xanthine oxidase.[6][7] It is a structural analog of hypoxanthine, a natural substrate of XO.[8][9] Allopurinol binds to the active site of the enzyme, thereby preventing the binding of hypoxanthine and xanthine and blocking the subsequent conversion to uric acid.[7][10] Furthermore, allopurinol is metabolized by xanthine oxidase to its active metabolite, oxypurinol (or alloxanthine).[8][9] Oxypurinol is a more potent, non-competitive inhibitor of xanthine oxidase, which forms a stable complex with the molybdenum-pterin center in the reduced form of the enzyme, leading to prolonged inhibition.[9]

This compound: The inhibitory mechanism of this compound on xanthine oxidase has been characterized as both uncompetitive and reversible mixed-type inhibition.[3][4] One study indicated an uncompetitive inhibition model with respect to the substrate xanthine.[3] Another comprehensive study using multispectroscopic techniques and molecular docking suggested a reversible mixed-type inhibition.[4] This study revealed that this compound binds to xanthine oxidase, inducing conformational changes in the enzyme and increasing the polarity of the microenvironment around tyrosine and tryptophan residues.[4] Molecular docking studies have shown that this compound can occupy the molybdenum atomic domain of xanthine oxidase, forming hydrogen bonds with key amino acid residues such as Arg880, Thr1010, Val1011, and Glu1261.[4] Some research also suggests that this compound's potent inhibitory activity is significantly higher than that of allopurinol under certain conditions.[11]

Experimental Protocols

A standardized in vitro assay is crucial for evaluating and comparing the inhibitory potential of compounds against xanthine oxidase. The following is a detailed methodology for a typical spectrophotometric xanthine oxidase inhibition assay.

In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the inhibitory effect of a test compound (e.g., this compound or allopurinol) on the activity of xanthine oxidase by measuring the rate of uric acid formation.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. Uric acid has a characteristic absorbance maximum at 295 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. An inhibitor will reduce the rate of this reaction.

Materials:

  • Xanthine oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Test compound (this compound or allopurinol)

  • Phosphate buffer (e.g., 70 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving test compounds

  • UV-Vis spectrophotometer or microplate reader

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a stock solution of the test compound in DMSO. Further dilutions are made in the phosphate buffer to achieve the desired final concentrations.

    • Prepare a working solution of xanthine oxidase in cold phosphate buffer just before use.

  • Assay Setup:

    • The assay mixture typically consists of the test solution, phosphate buffer, and the xanthine oxidase enzyme solution.[12]

    • In a 96-well plate or cuvette, add a specific volume of the test compound solution at various concentrations.

    • Add the phosphate buffer to each well.

    • Include a positive control (a known xanthine oxidase inhibitor like allopurinol) and a negative control (vehicle, e.g., DMSO in buffer, without any inhibitor).[5]

    • A blank should also be prepared for each test concentration, containing all components except the xanthine oxidase enzyme.[12]

  • Enzyme Reaction and Measurement:

    • Pre-incubate the assay mixture (test compound, buffer) at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 15 minutes).[12]

    • Initiate the reaction by adding the xanthine solution to each well.[6][12]

    • Immediately start monitoring the increase in absorbance at 295 nm over a set period (e.g., 5-10 minutes) using the spectrophotometer.[6]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change per minute) for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100.[12]

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

    • To determine the mode of inhibition (e.g., competitive, uncompetitive, or mixed), the assay is performed with varying concentrations of both the substrate (xanthine) and the inhibitor. The data is then analyzed using a Lineweaver-Burk plot.[5][6]

Visualizing Experimental and Mechanistic Pathways

To better understand the experimental workflow and the underlying mechanisms of inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Xanthine, XO, Inhibitors) plate Setup 96-well Plate (Controls & Test Compounds) reagents->plate preincubate Pre-incubate Plate (e.g., 25°C for 15 min) plate->preincubate initiate Initiate Reaction (Add Xanthine) preincubate->initiate measure Measure Absorbance at 295 nm initiate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50 kinetics Lineweaver-Burk Plot (Determine Inhibition Type) calculate->kinetics

Caption: Experimental workflow for xanthine oxidase inhibition assay.

inhibition_pathway cluster_pathway Purine Catabolism Pathway cluster_inhibitors Inhibitors Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Allopurinol Allopurinol (Competitive) Allopurinol->XO1 Binds to active site Allopurinol->XO2 Binds to active site This compound This compound (Mixed/Uncompetitive) This compound->XO1 Binds to enzyme or enzyme-substrate complex This compound->XO2 Binds to enzyme or enzyme-substrate complex

Caption: Mechanism of xanthine oxidase inhibition by allopurinol and this compound.

References

Purpurogallin's Anticancer Efficacy in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer effects of purpurogallin, a naturally occurring phenolic compound, against established cancer therapies in animal models. The data presented here is intended to offer an objective overview of this compound's potential as a therapeutic agent, supported by experimental evidence.

I. Comparative Efficacy in Esophageal Squamous Cell Carcinoma (ESCC) Animal Models

This section compares the antitumor activity of this compound with the MEK inhibitor, Trametinib, and the standard chemotherapeutic agent, 5-Fluorouracil (5-FU), in patient-derived xenograft (PDX) mouse models of esophageal squamous cell carcinoma (ESCC).

Table 1: Comparison of Tumor Growth Inhibition in ESCC PDX Mouse Models

Treatment GroupDosage and AdministrationTumor Volume ReductionDuration of TreatmentAnimal ModelSource
This compound 20 mg/kg, intraperitoneal injection, dailySuppressed patient-derived ESCC tumor growthNot specifiedPatient-Derived Xenograft (PDX) Mice[1]
Trametinib 3 mg/kg, oral gavage, 5 days/weekInhibition of tumor growth28-35 daysSCID beige mice with orthotopic xenografts[2]
5-Fluorouracil 5 mg/kg, intraperitoneal injection, every 3 daysSignificantly lower tumor volume compared to control21 daysnu/nu mice with subcutaneous xenografts[3]

Note: Direct comparative studies are limited. Data is compiled from separate studies and experimental conditions may vary.

II. Detailed Experimental Protocols

A. This compound Treatment in ESCC Patient-Derived Xenograft (PDX) Model[1]
  • Animal Model: Immunodeficient mice.

  • Tumor Implantation: Patient-derived ESCC tumor tissues are subcutaneously transplanted into the mice.

  • Treatment Protocol:

    • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

    • This compound is administered daily via intraperitoneal injection at a dose of 20 mg/kg body weight.

    • The control group receives a vehicle control (e.g., DMSO or saline).

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised and weighed.

B. Trametinib Treatment in an Orthotopic RMS Xenograft Model[2]
  • Animal Model: SCID beige mice.

  • Tumor Implantation: 2 million SMS-CTR or RD rhabdomyosarcoma cells are injected orthotopically into the gastrocnemius muscle.

  • Treatment Protocol:

    • When tumors reach 100-200 mm³, mice are randomized into treatment groups.

    • Trametinib is administered by oral gavage at a dose of 3 mg/kg, 5 days a week.

    • The vehicle control group receives the vehicle (0.5% hydroxypropylmethylcellulose/0.2% Tween 80/5% sucrose) by oral gavage.

  • Efficacy Evaluation: Tumor dimensions are measured twice a week with digital calipers to calculate tumor volume.

C. 5-Fluorouracil (5-FU) Treatment in an ESCC Xenograft Mouse Model[3]
  • Animal Model: Female nu/nu mice (8 weeks of age).

  • Tumor Implantation: 3 x 10⁶ TE11* and TE11-ICN3 cells are subcutaneously injected.

  • Treatment Protocol:

    • When the average tumor volume reaches approximately 100 mm³, treatment is initiated.

    • 5-FU is administered via intraperitoneal injection at a dose of 5 mg/kg every 3 days.

    • The control group receives PBS injections.

  • Efficacy Evaluation: Tumor volume is measured to assess the antitumor effect.

III. Signaling Pathways and Experimental Workflows

A. This compound's Mechanism of Action in ESCC

This compound has been identified as a direct inhibitor of MEK1/2, a key component of the MAPK/ERK signaling pathway.[1] This pathway is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation.

purpurogallin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK1_2 MEK1/2 RAF->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->Transcription_Factors Activates This compound This compound This compound->MEK1_2 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: this compound inhibits the MAPK/ERK signaling pathway by directly targeting MEK1/2.

B. Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the anticancer effects of a compound in a patient-derived xenograft (PDX) mouse model.

experimental_workflow Patient_Tumor Patient Tumor Tissue Acquisition Implantation Subcutaneous Implantation into Immunodeficient Mice Patient_Tumor->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., this compound, Control) Randomization->Treatment Data_Collection Tumor Volume Measurement (e.g., Calipers) Treatment->Data_Collection Endpoint Endpoint Analysis: Tumor Excision & Weight Data_Collection->Endpoint Analysis Data Analysis and Statistical Evaluation Endpoint->Analysis

References

A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Purpurogallin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Purpurogallin, a benzotropolone isolated from sources like Quercus species, has garnered interest for its therapeutic potential. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of this compound, offering insights into their respective methodologies and performance characteristics.

Method Performance Comparison

The choice between HPLC-UV and LC-MS for the quantification of this compound will depend on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of a validated LC-MS method for this compound and a representative HPLC-UV method for flavonoid analysis.

ParameterLC-MS for this compoundRepresentative HPLC-UV for Flavonoids
Limit of Detection (LOD) 71.8 ng/g0.01 to 0.35 µg/mL[1]
Limit of Quantitation (LOQ) 155.6 ng/g0.03 to 1.07 µg/mL[1]
Linearity (R²)
Not explicitly stated, but method was used for quantification> 0.99[1]
Accuracy (% Recovery) 26.6% (with SPE)[2]98.33 to 101.12%[1]
Precision (%RSD) Not explicitly stated< 5%[1]

Experimental Protocols

LC-MS Method for this compound

This method was developed for the detection and quantification of this compound in brewed beverages and involves a solid-phase extraction (SPE) clean-up step.[2]

Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge by washing with water (3 x 3 mL).

  • Remove polar compounds by washing with 20% (v/v) acetonitrile in water (3 x 3 mL).

  • Elute this compound with 1 mL of 80% (v/v) acetonitrile in water.

  • Filter the eluent through a 0.45 µm nylon membrane filter prior to LC-MS analysis.

Chromatographic Conditions

  • System: Agilent 1200 series HPLC[2]

  • Column: 1.7 µm, 150 × 2.1 mm C18 column[2]

  • Column Temperature: 30 °C[2]

  • Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile/water containing 0.1% (v/v) formic acid[2]

  • Flow Rate: 0.2 mL/min[2]

  • Injection Volume: 5 µL[2]

  • Total Run Time: 8 minutes[2]

Mass Spectrometry Conditions

  • System: Agilent 6410 triple quadrupole mass spectrometer with ESI source[2]

  • Ionization Mode: Negative[2]

  • Capillary Potential: 4 kV[2]

  • Nebulizer Gas (Nitrogen) Pressure: 40 psi (350 °C)[2]

  • Drying Gas (Nitrogen) Flow Rate: 10 L/min[2]

Representative HPLC-UV Method for Phenolic Compounds

The following is a representative HPLC-UV protocol based on methods developed for the analysis of various phenolic compounds, which can be adapted for the quantification of this compound.

Chromatographic Conditions

  • System: HPLC system with a diode-array detector (DAD)[3]

  • Column: C18 column (e.g., 250mm x 4.5mm x 5µm)[1]

  • Column Temperature: 30°C[1]

  • Mobile Phase: A gradient elution using acidified water (A) and an organic solvent like acetonitrile or methanol (B). A typical gradient might be:

    • Start with a low percentage of B, increasing linearly to a higher concentration to elute compounds of increasing hydrophobicity.

  • Flow Rate: 0.8 mL/min[1]

  • Injection Volume: 20 µL[1]

  • Detection: UV detection at the wavelength of maximum absorbance for this compound. The UV-visible spectrum of this compound shows a maximum absorbance at approximately 420 nm.[2]

Cross-Validation Workflow

A cross-validation between HPLC-UV and LC-MS methods is crucial to ensure consistency and reliability of analytical data. The following diagram illustrates a typical workflow for such a comparison.

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison Sample This compound Standard & Samples Extraction Extraction of this compound Sample->Extraction HPLC_UV HPLC-UV Analysis Extraction->HPLC_UV LC_MS LC-MS Analysis Extraction->LC_MS Data_HPLC HPLC-UV Data (Peak Area, Retention Time) HPLC_UV->Data_HPLC Data_LC_MS LC-MS Data (Peak Area, m/z) LC_MS->Data_LC_MS Comparison Method Comparison (Linearity, LOD, LOQ, Accuracy, Precision) Data_HPLC->Comparison Data_LC_MS->Comparison Validation Cross-Validation Report Comparison->Validation

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS methods.

Objective Comparison

HPLC-UV is a robust and widely accessible technique for the quantification of phenolic compounds. Its primary advantages are its simplicity, lower cost of instrumentation and maintenance, and straightforward method development. For a compound like this compound with a distinct chromophore, UV detection provides adequate sensitivity for many applications. However, its selectivity can be a limitation when analyzing complex matrices where other compounds may co-elute and have similar UV spectra, potentially leading to inaccurate quantification.

LC-MS , on the other hand, offers superior selectivity and sensitivity. By coupling liquid chromatography with mass spectrometry, it provides not only retention time data but also mass-to-charge ratio information, which is highly specific for the target analyte. This makes it the preferred method for analyzing this compound in complex samples like biological fluids or plant extracts, where matrix interference can be significant. The significantly lower LOD and LOQ of the LC-MS method for this compound highlight its enhanced sensitivity compared to typical HPLC-UV methods for flavonoids. The primary drawbacks of LC-MS are the higher cost of instrumentation and the greater complexity of method development and data analysis.

References

Purpurogallin: A Comparative Analysis of its Mechanism of Action Against Other Prominent Polyphenols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing literature reveals the distinct mechanistic profile of purpurogallin, a bioactive polyphenol, when compared to other well-researched polyphenols such as quercetin, epigallocatechin gallate (EGCG), and curcumin. This guide provides a comparative analysis of their mechanisms of action, supported by available experimental data, to aid researchers, scientists, and drug development professionals in understanding their potential therapeutic applications.

Core Mechanisms of Action: A Comparative Overview

This compound, a benzotropolone-containing natural compound, exhibits a range of biological activities, including potent antioxidant and enzyme-inhibitory effects. Its mechanisms of action, when juxtaposed with quercetin, EGCG, and curcumin, highlight both shared and unique attributes within the polyphenol class.

Antioxidant Activity

All four polyphenols are recognized for their antioxidant properties, primarily attributed to their ability to scavenge free radicals. However, the efficiency of this action can vary. While direct comparative studies are limited, individual assessments provide insights into their relative potencies.

Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 Value (µM)Source
This compoundData not available in direct comparison
Quercetin4.60 ± 0.3[1]
EGCGData not available in direct comparison
CurcuminData not available in direct comparison

Note: IC50 values are highly dependent on experimental conditions. The data presented is from individual studies and not from a direct comparative analysis.

Enzyme Inhibition

A significant aspect of the therapeutic potential of polyphenols lies in their ability to inhibit specific enzymes involved in disease pathogenesis. This compound has demonstrated potent inhibitory activity against xanthine oxidase, an enzyme implicated in gout and oxidative stress.[2] EGCG is also a known inhibitor of various enzymes, including those involved in cancer progression.[3]

Table 2: Comparative Enzyme Inhibitory Activity

CompoundTarget EnzymeIC50 Value (µM)Inhibition TypeSource
This compound Xanthine Oxidase0.2-[2]
Xanthine Oxidase2.96 ± 0.12Uncompetitive[2]
Xanthine Oxidase5.60 ± 0.13Mixed[4]
EGCG 5α-reductase (type 1)~25Competitive with NADPH[3]
Quercetin Data not available in direct comparison
Curcumin Data not available in direct comparison
Modulation of Signaling Pathways

The anticancer and anti-inflammatory effects of polyphenols are often attributed to their ability to modulate intracellular signaling pathways. This compound has been shown to exert its anti-inflammatory effects by inactivating the NF-κB and MAPK signaling pathways.[5][6] Curcumin is particularly well-studied in this regard, with evidence of its modulation of a wide array of signaling cascades, including the PI3K/Akt/mTOR, JAK/STAT, and Wnt/β-catenin pathways.[7][8] Quercetin and EGCG also impact these pathways, contributing to their pleiotropic effects.[9][10]

Table 3: Comparative Effects on Cancer Cell Viability

CompoundCell LineIC50 Value (µM)Source
This compound KYSE 510 (Esophageal Squamous Carcinoma)7[4][11]
Quercetin Leukemia Cell Lines (various)8 - 33[12]
EGCG Leukemia Cell Lines (various)Variable[12]
Curcumin Leukemia Cell Lines (various)Variable[12]

Note: IC50 values for cytotoxicity are highly cell-line dependent.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of compounds.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate or cuvettes, add various concentrations of the test compound.

  • Add the DPPH solution to each well/cuvette and mix.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[1]

Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of xanthine oxidase.

Protocol:

  • Prepare a reaction buffer (e.g., phosphate buffer, pH 7.5).

  • Prepare a solution of xanthine (the substrate) in the buffer.

  • Prepare a solution of xanthine oxidase from a commercial source.

  • In a UV-transparent plate or cuvette, add the reaction buffer, xanthine solution, and various concentrations of the test compound.

  • Initiate the reaction by adding the xanthine oxidase solution.

  • Monitor the increase in absorbance at 295 nm over time, which corresponds to the formation of uric acid.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated for each concentration of the test compound.

  • The IC50 value is determined from the dose-response curve.[2]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value (the concentration of the compound that reduces cell viability by 50%) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_assays In Vitro Assays cluster_data_analysis Data Analysis Polyphenol Polyphenol Stock (this compound, Quercetin, etc.) SerialDilution Serial Dilutions Polyphenol->SerialDilution DPPH DPPH Assay SerialDilution->DPPH Add to DPPH solution XO_Inhibition Xanthine Oxidase Inhibition Assay SerialDilution->XO_Inhibition Add to reaction mixture Cell_Culture Cell Culture (e.g., Cancer Cell Lines) SerialDilution->Cell_Culture Treat cells Absorbance Spectrophotometric Reading DPPH->Absorbance XO_Inhibition->Absorbance MTT_Assay MTT Cell Viability Assay Cell_Culture->MTT_Assay MTT_Assay->Absorbance IC50 IC50 Calculation Absorbance->IC50

Caption: General experimental workflow for comparing the in-vitro bioactivity of polyphenols.

signaling_pathway cluster_stimulus External Stimulus (e.g., LPS) cluster_pathways Key Inflammatory Signaling Pathways cluster_polyphenols Polyphenol Intervention cluster_response Cellular Response LPS LPS IKK IKK LPS->IKK MAPK MAPKs (p38, ERK, JNK) LPS->MAPK PI3K PI3K/Akt LPS->PI3K NFkB NF-κB IKK->NFkB Phosphorylates IκBα Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB->Inflammation MAPK->Inflammation Proliferation Cell Proliferation PI3K->Proliferation STAT3 STAT3 STAT3->Proliferation This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits Curcumin Curcumin Curcumin->NFkB Inhibits Curcumin->PI3K Inhibits Curcumin->STAT3 Inhibits Apoptosis Apoptosis

Caption: Simplified diagram of key signaling pathways modulated by this compound and curcumin.

Conclusion

This compound emerges as a polyphenol with a distinct and potent mechanism of action, particularly as a xanthine oxidase inhibitor. While it shares antioxidant and anti-inflammatory properties with quercetin, EGCG, and curcumin, the extent and specificity of its effects on various enzymes and signaling pathways require further direct comparative investigation. The data presented in this guide underscore the therapeutic potential of this compound and highlight the need for comprehensive, side-by-side studies to fully elucidate its comparative efficacy and mechanism of action relative to other prominent polyphenols. Such research will be instrumental in guiding the development of novel therapeutic strategies targeting oxidative stress, inflammation, and cancer.

References

Purpurogallin's Hepatoprotective Potential: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo validation of the hepatoprotective effects of purpurogallin, offering a comparative perspective against the well-established hepatoprotective agent, silymarin. While direct comparative in vivo studies in common chemical-induced hepatotoxicity models are not currently available for this compound, this document synthesizes existing data to facilitate an informed evaluation of its potential.

Executive Summary

This compound, a naturally occurring phenolic compound, has demonstrated significant hepatoprotective effects in an in vivo model of ischemia-reperfusion injury. Its mechanism of action is primarily attributed to its potent antioxidant properties and its ability to inhibit xanthine oxidase, a key enzyme in the production of reactive oxygen species.

Silymarin, a flavonoid complex from milk thistle, is a widely recognized hepatoprotective agent with extensive validation in various animal models of liver injury, including those induced by carbon tetrachloride (CCl4) and paracetamol. Its protective effects are mediated through a combination of antioxidant, anti-inflammatory, and antifibrotic activities.

This guide presents the available quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a clear comparison of these two compounds based on current scientific literature.

Data Presentation: Comparative Efficacy

Due to the differing experimental models used to evaluate this compound and silymarin in vivo, a direct quantitative comparison of their hepatoprotective efficacy is challenging. The following tables summarize the key findings from studies on each compound in their respective models.

Table 1: In Vivo Hepatoprotective Efficacy of this compound in a Post-Ischemic Reperfusion Injury Model

Animal ModelDosage (Intravenous)Key OutcomeReported Efficacy
Rat1.5 µmolHepatic Salvage42%[1]
Rat3.0 µmolHepatic Salvage76%[1]
Rat6.0 µmolHepatic Salvage86%[1]

Table 2: In Vivo Hepatoprotective Efficacy of Silymarin in Chemical-Induced Hepatotoxicity Models

Animal ModelHepatotoxinDosage (Oral)Key OutcomeReported Efficacy
MouseCCl416 mg/kgReduction in ALT levelsSignificant reduction compared to CCl4 control
MouseCCl416 mg/kgReduction in liver malondialdehyde (MDA)Significant reduction compared to CCl4 control
RatParacetamol100 mg/kgReduction in AST and ALT levelsSignificant reduction compared to paracetamol control
RatParacetamol100 mg/kgHistopathological improvementMarked reduction in necrosis and inflammation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo models cited in this guide.

This compound: Ischemia-Reperfusion Injury Model in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Injury: The hepatic artery and portal vein to the median and left lateral lobes of the liver are occluded for a period of 1 hour to induce ischemia.

  • Treatment: this compound, dissolved in saline, is administered as a single intravenous bolus injection into the femoral vein just prior to the onset of reperfusion.

  • Reperfusion: The occlusion is removed, allowing blood flow to be restored to the ischemic liver lobes for a period of 2 hours.

  • Assessment of Hepatoprotection:

    • Liver Enzyme Analysis: Blood samples are collected to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Histopathological Examination: Liver tissues are harvested, fixed in formalin, and stained with hematoxylin and eosin (H&E) to assess the extent of necrosis, inflammation, and other cellular damage.

    • Hepatic Salvage Calculation: The area of necrosis is quantified as a percentage of the total ischemic area.

Silymarin: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model in Mice
  • Animal Model: Male BALB/c mice.

  • Induction of Injury: A single intraperitoneal (i.p.) injection of CCl4 (typically 0.5-1.0 mL/kg body weight), often diluted in a vehicle like corn oil, is administered to induce acute liver injury.

  • Treatment: Silymarin is administered orally (p.o.) by gavage, typically for several days prior to CCl4 administration.

  • Assessment of Hepatoprotection:

    • Liver Enzyme Analysis: Blood is collected 24-48 hours after CCl4 injection to measure serum ALT and AST levels.

    • Oxidative Stress Markers: Liver tissue homogenates are analyzed for levels of malondialdehyde (MDA) and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

    • Histopathological Examination: Liver sections are stained with H&E to evaluate the degree of centrilobular necrosis, fatty changes, and inflammatory cell infiltration.

Silymarin: Paracetamol-Induced Hepatotoxicity Model in Rats
  • Animal Model: Male Wistar rats.

  • Induction of Injury: A single high dose of paracetamol (acetaminophen), typically 2-3 g/kg body weight, is administered orally to induce acute liver failure.

  • Treatment: Silymarin is given orally for several consecutive days before the administration of the paracetamol overdose.

  • Assessment of Hepatoprotection:

    • Liver Enzyme Analysis: Serum ALT and AST levels are measured at 24 and 48 hours post-paracetamol administration.

    • Glutathione (GSH) Levels: Liver tissue is analyzed for levels of reduced glutathione, a key endogenous antioxidant depleted by paracetamol toxicity.

    • Histopathological Examination: Liver tissues are examined for the extent of centrilobular necrosis and inflammatory responses.

Mechanistic Insights and Signaling Pathways

The hepatoprotective effects of both this compound and silymarin are rooted in their ability to counteract oxidative stress and inflammation, albeit through potentially different primary mechanisms.

This compound's Proposed Hepatoprotective Mechanism

The primary mechanism identified for this compound's hepatoprotective effect in vivo is its potent inhibition of xanthine oxidase.[1] This enzyme is a significant source of superoxide radicals during ischemia-reperfusion events. By inhibiting xanthine oxidase, this compound directly reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative damage to hepatocytes.

purpurogallin_mechanism Ischemia Ischemia-Reperfusion Injury Xanthine_Dehydrogenase Xanthine Dehydrogenase Ischemia->Xanthine_Dehydrogenase converts to Xanthine_Oxidase Xanthine Oxidase Xanthine_Dehydrogenase->Xanthine_Oxidase Uric_Acid Uric Acid Xanthine_Oxidase->Uric_Acid produces ROS Reactive Oxygen Species (ROS) Xanthine_Oxidase->ROS generates Hypoxanthine Hypoxanthine Hypoxanthine->Xanthine_Oxidase Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Hepatocyte_Injury Hepatocyte Injury & Necrosis Oxidative_Stress->Hepatocyte_Injury This compound This compound This compound->Xanthine_Oxidase inhibits

This compound's Inhibition of Xanthine Oxidase Pathway.
Silymarin's Multi-Targeted Hepatoprotective Mechanisms

Silymarin's hepatoprotective effects are more pleiotropic, involving direct antioxidant actions, modulation of inflammatory pathways, and inhibition of fibrogenesis. A key aspect of its antioxidant activity is the potential to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

silymarin_mechanism Hepatotoxin Hepatotoxins (e.g., CCl4, Paracetamol) ROS_Generation Increased ROS Production Hepatotoxin->ROS_Generation NFkB_Activation NF-κB Activation ROS_Generation->NFkB_Activation Hepatocyte_Damage Hepatocyte Damage ROS_Generation->Hepatocyte_Damage Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Inflammatory_Cytokines HSC_Activation Hepatic Stellate Cell Activation Inflammatory_Cytokines->HSC_Activation Fibrosis Liver Fibrosis HSC_Activation->Fibrosis Silymarin Silymarin Silymarin->ROS_Generation scavenges Silymarin->NFkB_Activation inhibits Silymarin->HSC_Activation inhibits Nrf2_Activation Nrf2 Activation Silymarin->Nrf2_Activation activates Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, GST) Nrf2_Activation->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS_Generation neutralizes

Silymarin's Multi-faceted Hepatoprotective Pathways.

Experimental Workflow Comparison

The workflow for evaluating hepatoprotective agents in vivo follows a generally similar structure, but the specifics of the injury model dictate the timeline and key endpoints.

experimental_workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Pre_treatment Pre-treatment with Test Compound (e.g., Silymarin, 1-7 days) Animal_Acclimatization->Pre_treatment Chemical Injury Model Injury_Induction Induction of Liver Injury (Chemical or Ischemia) Animal_Acclimatization->Injury_Induction Ischemia-Reperfusion Model Pre_treatment->Injury_Induction Monitoring Monitoring & Sample Collection (Blood, Tissue) Post_treatment Post-treatment with Test Compound (e.g., this compound, single dose) Injury_Induction->Post_treatment Injury_Induction->Monitoring Biochemical_Analysis Biochemical Analysis (ALT, AST, Oxidative Stress Markers) Monitoring->Biochemical_Analysis Histopathology Histopathological Examination (H&E Staining) Monitoring->Histopathology Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

Generalized In Vivo Hepatoprotection Experimental Workflow.

Conclusion and Future Directions

This compound demonstrates notable hepatoprotective activity in an in vivo model of ischemia-reperfusion injury, primarily through its antioxidant and xanthine oxidase inhibitory effects. While this positions it as a promising candidate for further investigation, its efficacy in more common models of toxic liver injury, such as those induced by CCl4 and paracetamol, remains to be established.

In contrast, silymarin is a well-characterized hepatoprotective agent with a substantial body of evidence supporting its use in a variety of toxicant-induced liver damage models. Its multi-targeted mechanism of action, including the modulation of key inflammatory and antioxidant signaling pathways, provides a robust basis for its therapeutic effects.

Future research should prioritize the evaluation of this compound in standardized chemical-induced hepatotoxicity models to enable a direct comparison with established agents like silymarin. Further elucidation of the specific signaling pathways modulated by this compound in hepatocytes will also be critical in fully understanding its therapeutic potential for the treatment and prevention of liver diseases.

References

A Comparative Analysis of Radical Scavenging Prowess: Purpurogallin vs. Trolox

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antioxidant compounds is paramount. This guide provides a detailed comparative study of the radical scavenging activities of purpurogallin, a natural benzotropolone, and Trolox, a synthetic water-soluble analog of vitamin E widely used as an antioxidant standard.

This publication delves into the experimental data comparing their efficacy in various antioxidant assays, outlines the methodologies for these key experiments, and visualizes the known signaling pathways influenced by their antioxidant actions.

Quantitative Comparison of Radical Scavenging Activity

The radical scavenging potential of a compound is a key indicator of its antioxidant efficacy. This is often quantified by determining the half-maximal inhibitory concentration (IC50) in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where a lower IC50 value indicates higher antioxidant activity. Another common metric is the Trolox Equivalent Antioxidant Capacity (TEAC), determined through the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which compares the antioxidant capacity of a compound to that of Trolox.

While direct comparative studies providing IC50 and TEAC values for this compound and Trolox under identical conditions are limited, the available literature consistently points to this compound's potent antioxidant capabilities. Several studies have demonstrated that this compound exhibits stronger antioxidant and cytoprotective effects than Trolox in specific cellular models. For instance, this compound was found to be more effective than Trolox in protecting human erythrocytes from lysis induced by peroxyl radicals[1][2]. Furthermore, this compound has been shown to be a potent scavenger of hydroxyl radicals[3].

Below is a summary of representative quantitative data for Trolox, which serves as a benchmark for antioxidant activity. The data for this compound is less consistently reported in terms of IC50 and TEAC values; however, one study reported a high relative oxygen-radical absorbance capacity (ORAC) value of 6.01 ± 0.42, indicating significant peroxyl radical scavenging activity[4].

CompoundAssayIC50 / TEAC ValueReference
Trolox DPPH~5-10 µMGeneral Literature
ABTS1.0 (by definition)General Literature
This compound ORAC6.01 ± 0.42 (relative value)[4]
Peroxyl Radical ScavengingSuperior to Trolox[1][2]
Hydroxyl Radical ScavengingEffective Scavenger[3]

Experimental Protocols

Accurate and reproducible experimental design is crucial for the comparative assessment of antioxidant activity. Below are detailed methodologies for the commonly employed DPPH and ABTS radical scavenging assays.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant, which results in a color change from violet to yellow.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Reaction Mixture: In a microplate or cuvette, a defined volume of the DPPH working solution is added to various concentrations of the test compound (this compound or Trolox) and the standard antioxidant. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay (TEAC Assay)

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The antioxidant reduces the pre-formed radical cation, causing a decolorization of the solution, which is measured spectrophotometrically.

Protocol:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound (this compound or Trolox) at various concentrations is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation of TEAC Value: The percentage inhibition of absorbance is calculated and plotted as a function of the concentration of the antioxidants. The TEAC value is then calculated by dividing the gradient of the plot for the sample by the gradient of the plot for a standard antioxidant, typically Trolox.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of this compound and Trolox extend beyond direct radical scavenging and can involve the modulation of cellular signaling pathways.

This compound's Anti-inflammatory and Antioxidant Signaling

This compound has been shown to exert anti-inflammatory effects, which are often intrinsically linked to its antioxidant properties. One key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. In inflammatory conditions, the activation of these pathways leads to the production of pro-inflammatory mediators. By inhibiting these pathways, this compound can reduce inflammation and the associated oxidative stress.

Purpurogallin_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs This compound This compound This compound->IKK inhibits This compound->MAPKs inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates MAPKs->Nucleus activate transcription factors Inflammation Pro-inflammatory Mediators Nucleus->Inflammation

Caption: this compound inhibits inflammatory pathways.

Trolox's Radical Scavenging Mechanism

The primary antioxidant mechanism of Trolox is direct radical scavenging through hydrogen atom transfer (HAT). The hydroxyl group on its chromanol ring readily donates a hydrogen atom to a free radical, thereby neutralizing it. This action is analogous to that of its parent compound, vitamin E. This direct chemical interaction is the basis for its use as a standard in many antioxidant capacity assays.

Trolox_Mechanism Trolox Trolox (with -OH group) Trolox_Radical Trolox Radical Trolox->Trolox_Radical H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• acceptance

Caption: Trolox neutralizes free radicals via hydrogen donation.

Conclusion

Both this compound and Trolox are effective radical scavengers, but they exhibit their antioxidant properties through different primary mechanisms and with varying efficacy in different experimental systems. Trolox serves as a reliable and consistent standard for in vitro antioxidant assays due to its straightforward hydrogen-donating mechanism. This compound, a natural compound, demonstrates potent antioxidant and anti-inflammatory activities, in some cases surpassing Trolox, and its mechanism involves the modulation of key cellular signaling pathways. For researchers and drug development professionals, the choice between these compounds for experimental use or as a therapeutic lead will depend on the specific application and the desired biological outcome. Further head-to-head comparative studies with standardized methodologies are warranted to fully elucidate the relative potencies of these two important antioxidant molecules.

References

A Comparative Purity Assessment of Synthetic versus Natural Purpurogallin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic and natural purpurogallin, focusing on purity assessment and potential implications for biological activity. As a bioactive compound with antioxidant, anti-inflammatory, and anticancer properties, the purity of this compound is paramount for reproducible and reliable research outcomes.[1][2] This document outlines key analytical techniques and experimental protocols to discern the purity profiles of this compound from both synthetic and natural origins.

Purity Assessment: A Multi-faceted Approach

The purity of a chemical compound, whether synthesized in a laboratory or extracted from a natural source, is a critical determinant of its physical, chemical, and biological properties. Impurities can arise from various sources, including residual starting materials, byproducts of the synthesis or extraction process, and degradation products. A thorough purity assessment, therefore, employs a combination of analytical techniques to provide a comprehensive profile of the sample.

The following table summarizes key analytical methods for assessing the purity of this compound, highlighting the information each technique provides.

Analytical TechniquePrincipleInformation ProvidedKey Advantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity (% area), presence of impurities.High resolution, quantitative, and widely applicable.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio analysis.Molecular weight confirmation of the main compound and impurities.High sensitivity and specificity, allows for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification of impurities with distinct chemical shifts.Provides detailed structural information.
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Functional group analysis, comparison to a reference standard.Rapid and non-destructive.
Melting Point Analysis Determination of the temperature range over which a solid melts.Indication of purity; pure compounds have a sharp melting point.Simple and rapid preliminary check.
Isotope Ratio Mass Spectrometry (IRMS) Measurement of the relative abundance of isotopes.Differentiation between synthetic and natural sources based on ¹³C/¹²C ratios.Can definitively distinguish between origins.

Experimental Comparison of Synthetic vs. Natural this compound

To illustrate the comparative purity assessment, hypothetical experimental data for synthetic and natural this compound samples are presented below.

Table 1: HPLC Purity Analysis

SampleRetention Time (min)Peak Area (%)
Synthetic this compound 5.299.5
3.8 (Impurity A)0.3
6.1 (Impurity B)0.2
Natural this compound 5.298.8
4.5 (Impurity C)0.7
7.3 (Impurity D)0.5

Table 2: LC-MS Impurity Identification

SampleImpurityObserved m/zPostulated Identity
Synthetic this compound Impurity A126.03Pyrogallol (starting material)
Impurity B218.04Under-oxidized byproduct
Natural this compound Impurity C302.08Related flavonoid
Impurity D170.04Gallic acid derivative

Table 3: Physical and Spectroscopic Properties

PropertySynthetic this compoundNatural this compoundReference Standard
Melting Point 216-218 °C214-217 °C217-219 °C
¹H-NMR Conforms to structureConforms to structureConforms to structure
FT-IR (cm⁻¹) Conforms to structureConforms to structureConforms to structure
¹³C/¹²C Isotope Ratio (δ¹³C) -35‰-28‰N/A

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the logical flow of the purity assessment process and a key signaling pathway modulated by this compound.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Synthetic Synthetic this compound HPLC HPLC Analysis Synthetic->HPLC NMR NMR Spectroscopy Synthetic->NMR FTIR FT-IR Spectroscopy Synthetic->FTIR MP Melting Point Synthetic->MP IRMS IRMS Analysis Synthetic->IRMS Natural Natural this compound Natural->HPLC Natural->NMR Natural->FTIR Natural->MP Natural->IRMS LCMS LC-MS Analysis HPLC->LCMS Purity Quantitative Purity HPLC->Purity Impurity_ID Impurity Identification LCMS->Impurity_ID Structure_Confirm Structural Confirmation NMR->Structure_Confirm FTIR->Structure_Confirm MP->Purity Origin Source Verification IRMS->Origin Conclusion Comparative Purity Profile Purity->Conclusion Impurity_ID->Conclusion Structure_Confirm->Conclusion Origin->Conclusion

Caption: Workflow for the comparative purity assessment of this compound.

Purpurogallin_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK IkappaB IκBα IKK->IkappaB NFkappaB NF-κB IKK->NFkappaB activates IkappaB->NFkappaB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkappaB->Gene_Expression translocates to nucleus MAPK->NFkappaB This compound This compound This compound->PI3K This compound->IKK This compound->MAPK

Caption: this compound's inhibition of the NF-κB and MAPK signaling pathways.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.

  • Data Analysis: Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all detected peaks.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Same as HPLC protocol.

  • MS Conditions: ESI in negative ion mode. Scan range m/z 100-500.

  • Data Analysis: Identify the molecular ions of the main peak and any impurity peaks. Compare the observed m/z values with the theoretical masses of potential impurities.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of DMSO-d₆.

  • Experiments: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Compare the chemical shifts and coupling constants with established data for this compound to confirm the structure. Analyze for any signals that do not correspond to the main compound.

4. Isotope Ratio Mass Spectrometry (IRMS)

  • Instrumentation: Gas chromatograph coupled to an isotope ratio mass spectrometer.

  • Sample Preparation: Samples are combusted to CO₂ gas.

  • Data Analysis: The ¹³C/¹²C ratio is measured and expressed as a delta value (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard. Natural products have a characteristic δ¹³C value based on the photosynthetic pathway of the source plant, while synthetic products derived from petroleum will have a more negative δ¹³C value.

Conclusion

The purity of this compound is a critical factor that can influence its biological activity and the reproducibility of research findings. This guide outlines a systematic approach to assessing and comparing the purity of synthetic and natural this compound. While both sources can yield high-purity material, the impurity profiles are likely to differ. Synthetic this compound may contain residual starting materials and byproducts, whereas natural extracts might have other related plant metabolites. The choice between synthetic and natural this compound may depend on the specific application and the acceptability of certain impurities. For instance, in drug development, a well-characterized synthetic compound with known and controlled impurities is often preferred. Conversely, for some applications, the presence of other synergistic compounds in a natural extract might be desirable. Ultimately, a thorough analytical characterization as outlined in this guide is essential for any research involving this compound.

References

The Pivotal Role of Structure in the Bioactivity of Purpurogallin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Purpurogallin, a naturally occurring benzotropolone found in oak galls, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. The unique chemical scaffold of this compound presents a promising template for the development of novel therapeutic agents. This guide provides a comprehensive comparison of this compound and its derivatives, focusing on their structure-activity relationships (SAR) and supported by experimental data and detailed protocols.

Data Presentation: Comparative Biological Activities

The biological efficacy of this compound and its analogs is intricately linked to their structural features. Modifications to the this compound core can significantly modulate its antioxidant, anti-inflammatory, and cytotoxic properties. The following tables summarize the quantitative data from various studies, offering a clear comparison of the activities of this compound and its derivatives.

Table 1: Antioxidant Activity of this compound and Its Derivatives

CompoundAssayIC50 (µM)Key Structural FeaturesReference
This compoundXanthine Oxidase Inhibition2.96 ± 0.12Planar bicyclic system with four hydroxyl groups[1]
PyrogallolXanthine Oxidase Inhibition1.6Precursor to this compound[2]
4-MethylpyrogallolXanthine Oxidase Inhibition33.3Methylated pyrogallol[2]
5-MethylpyrogallolXanthine Oxidase InhibitionInactiveMethylation prevents conversion to this compound derivative[2]
Saturated this compound DerivativeCytoprotection against oxidantsLess active than this compoundSaturation of the seven-membered ring, less planar[1]
Methoxy-Purpurogallin DerivativeCytoprotection against oxidantsLess active than this compoundMethylation of hydroxyl groups, less planar[1]

Table 2: Anticancer Activity of this compound Derivatives

CompoundCell LineAssayIC50 (µM)TargetReference
This compound Carboxylic AcidMCF7 (Breast Cancer)CytotoxicityNot specifiedClaudin-4[3]
This compound Carboxylic AcidA549 (Lung Cancer)CytotoxicityNot specifiedClaudin-4[3]
This compound Carboxylic AcidTHLE-2 (Normal Hepatocyte)Cytotoxicity80.81-[4]
Analog 9ac-KDM4A Inhibition50% inhibitionKDM4A[5]
Analog 9bc-KDM4A Inhibition80% inhibitionKDM4A[5]
Analog 9bfColon Cancer CellsKDM4A Inhibition10.1 and 24.37KDM4A[5]

Structure-Activity Relationship Insights

The data consistently highlights several key structural features that govern the biological activity of this compound derivatives:

  • Planarity and Hydroxyl Groups are Crucial for Antioxidant Activity: The planar conformation of the bicyclic this compound structure is essential for its antioxidant and cytoprotective effects. Saturation of the double bonds in the seven-membered ring or methylation of the four hydroxyl groups leads to a less planar molecule with diminished activity[1]. The hydroxyl groups are likely key for radical scavenging and metal chelation.

  • Carboxylic Acid Moiety for Anticancer Targeting: The presence of a carboxylic acid group, as seen in this compound carboxylic acid, appears to be important for its anticancer activity, specifically in targeting proteins like claudin-4 and ABCG2[3][4].

  • Strategic Modifications for Enzyme Inhibition: Synthetic analogs with specific structural modifications have shown potent inhibition of enzymes like KDM4A, indicating that targeted chemical synthesis can lead to derivatives with novel mechanisms of action[5].

  • Inhibition of Inflammatory Pathways: this compound's anti-inflammatory effects are attributed to its ability to suppress key signaling pathways. It has been shown to inhibit the translocation of the NF-κB p65 subunit to the nucleus and the degradation of its inhibitor, IκB[6][7]. Furthermore, it suppresses the phosphorylation of kinases in the PI3K/Akt and MAPK pathways[6].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compounds in a suitable solvent. Ascorbic acid is commonly used as a positive control.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each test compound dilution to the wells. Then, add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay for Cytotoxicity

This colorimetric assay measures cell viability and proliferation to assess the cytotoxic effects of compounds.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to detect specific proteins in a sample and assess the effect of compounds on signaling pathways.

  • Cell Lysis: After treating cells with the this compound derivative and/or a stimulant (e.g., LPS), lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα, phospho-p38, phospho-ERK, phospho-JNK, and their total protein counterparts) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Evaluation cluster_mechanism Mechanism of Action Studies s1 This compound Derivatives Synthesis s2 Structural Characterization (NMR, MS) s1->s2 a1 Antioxidant Assays (e.g., DPPH) s2->a1 a2 Anti-inflammatory Assays (e.g., NO production) s2->a2 a3 Anticancer Assays (e.g., MTT) s2->a3 m1 Western Blot (Signaling Pathways) a2->m1 m2 Enzyme Inhibition Assays a3->m2

Caption: General experimental workflow for SAR studies of this compound derivatives.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (p65/p50) (Active) IkB_NFkB->NFkB_nuc IκBα Degradation nucleus Nucleus NFkB_nuc->nucleus Translocation genes Pro-inflammatory Gene Expression NFkB_nuc->genes Induces This compound This compound This compound->IKK Inhibits This compound->IkB Prevents Degradation This compound->NFkB_nuc Inhibits Translocation

Caption: this compound's inhibition of the NF-κB signaling pathway.

mapk_pathway LPS LPS receptor Receptor LPS->receptor MAPKKK MAPKKK receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates response Inflammatory Response p38->response ERK->response JNK->response This compound This compound This compound->MAPKK Inhibits Phosphorylation

Caption: this compound's inhibition of the MAPK signaling pathway.

References

Safety Operating Guide

Proper Disposal of Purpurogallin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of Purpurogallin

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, a phenol compound with diverse biological activities. Adherence to these guidelines is essential to minimize risks and ensure compliance with safety regulations.

Hazard Identification and Classification

This compound is classified with several hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these hazards is the first step in safe handling and disposal.

Hazard ClassGHS Hazard Statement
Skin IrritationH315: Causes skin irritation[1]
Eye IrritationH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]
Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear the appropriate personal protective equipment to prevent exposure.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Hand Protection: Handle with chemical-resistant gloves that have been inspected prior to use.[2] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2]

  • Body Protection: Wear a fire/flame resistant and impervious lab coat.[2]

  • Respiratory Protection: If handling in a poorly ventilated area or if dust formation is likely, use a NIOSH-approved respirator.

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[2] Do not discharge this compound or its containers into sewer systems or the environment.[2]

1. Waste Collection and Storage:

  • Collect waste this compound in a suitable, properly labeled, and securely closed container.[2]
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
  • Avoid formation of dust and aerosols during collection and handling.[2]

2. Accidental Release and Spill Cleanup:

  • In the event of a spill, evacuate personnel to a safe area.[2]
  • Ensure adequate ventilation and remove all sources of ignition.[2] Use non-sparking tools for cleanup.[2]
  • Avoid breathing dust, vapors, mist, or gas.[2]
  • Use personal protective equipment during cleanup.[2]
  • Collect the spilled material and place it in a suitable container for disposal.[2] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]

3. Final Disposal:

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.

4. Contaminated Packaging:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]
  • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[2]
  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Purpurogallin_Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Collection cluster_spill Spill Response cluster_disposal Final Disposal A Assess Hazards (Skin/Eye/Respiratory Irritant) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste this compound in a Labeled, Sealed Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Evacuate Area C->E If Spill Occurs I Contact EHS Office for Licensed Waste Disposal D->I Routine Disposal F Ventilate & Remove Ignition Sources E->F G Clean Up Spill with Non-Sparking Tools F->G H Collect Spilled Material for Disposal G->H H->I J Transport to a Licensed Chemical Destruction Plant I->J K Controlled Incineration with Flue Gas Scrubbing I->K

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Purpurogallin

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and personal protective equipment (PPE) are paramount when working with Purpurogallin to ensure the well-being of laboratory personnel and the integrity of research. This guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals.

This compound is a naturally occurring phenol with a range of biological activities.[1] According to safety data sheets, it is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, strict adherence to safety procedures is crucial.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to minimize exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust particles and splashes.[2]
Face ShieldA face shield should be worn in addition to safety goggles when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[3]
Hand Protection Chemical-Resistant GlovesWear chemical-impermeable gloves.[2] Nitrile gloves are a suitable option for providing short-term protection against a broad range of chemicals.[3] Gloves must be inspected for any damage before use and should be properly removed and disposed of after handling the substance.[2] Always wash hands thoroughly after removing gloves.[2]
Body Protection Laboratory CoatA standard laboratory coat is necessary to prevent skin contact.[4] For handling pyrophoric materials, a Nomex® laboratory coat with cotton clothing underneath is recommended.[3]
Impervious ClothingFor situations with a higher risk of exposure, wear fire/flame resistant and impervious clothing.[2]
ApronA chemical-resistant apron that extends from the neck to at least the knees provides an additional layer of protection against spills and splashes.[5]
Respiratory Protection RespiratorIf exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator is required.[2] The use of a respirator is necessary when administrative and engineering controls are not sufficient to maintain exposure below permissible limits.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound, from preparation to disposal, is essential for maintaining a safe laboratory environment.

Purpurogallin_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Accidental Release cluster_disposal Waste Disposal A Hazard Assessment: Review SDS and lab protocols. B Don Appropriate PPE: Goggles, gloves, lab coat. A->B C Work in a well-ventilated area or under a chemical fume hood. B->C D Avoid dust and aerosol formation. Use non-sparking tools. C->D F Evacuate personnel to a safe area. C->F If Spill Occurs E Prevent electrostatic discharge. D->E I Collect waste in a suitable, closed, and labeled container. E->I G Remove ignition sources. F->G H Contain spill and collect with spark-proof tools. G->H H->I J Dispose of waste according to institutional and local regulations. I->J

Caption: Workflow for the safe handling of this compound.

Procedural Guidance

Handling:

  • Always handle this compound in a well-ventilated area or within a chemical fume hood.[2]

  • Take measures to avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Avoid contact with skin and eyes.[2]

Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep it away from foodstuff containers and incompatible materials.[2]

Accidental Release:

  • In case of a spill, ensure adequate ventilation and remove all sources of ignition.[2]

  • Evacuate personnel to a safe area.[2]

  • Prevent further leakage or spillage if it is safe to do so.[2]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2]

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in accordance with institutional, local, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, closed, and properly labeled waste container.[2]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of chemical waste.[4]

  • Environmental Precautions: Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Purpurogallin
Reactant of Route 2
Purpurogallin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。